Ecadotril
描述
属性
IUPAC Name |
benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861036 | |
| Record name | Ecadotril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112573-73-6 | |
| Record name | Ecadotril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112573-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ecadotril [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ecadotril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECADOTRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Primary Metabolic Pathway of Ecadotril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core metabolic pathway of Ecadotril, a potent neutral endopeptidase (NEP) inhibitor. The document details its biotransformation, key metabolites, and the enzymes involved. Furthermore, it presents quantitative pharmacokinetic data, detailed experimental protocols for metabolite analysis, and visual diagrams to illustrate the metabolic and experimental processes.
Introduction to this compound Metabolism
This compound, the S-enantiomer of racthis compound, is a prodrug designed to enhance oral bioavailability.[1][2] It is rapidly and extensively converted in the body to its pharmacologically active metabolite, thiorphan.[1][3] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP, EC 3.4.24.11), an enzyme responsible for the degradation of endogenous enkephalins.[1][2] By inhibiting NEP, thiorphan increases the levels of enkephalins, which exert antisecretory effects in the intestine, making this compound an effective anti-diarrheal agent.[3] The metabolic activation of this compound is a critical step for its therapeutic activity.
Primary Metabolic Pathway
The primary metabolic pathway of this compound involves the hydrolysis of its thioester and ester bonds. This biotransformation is primarily mediated by carboxylesterases (CES), a family of serine hydrolases.[4][5] Human carboxylesterase 1 (CES1), which is highly expressed in the liver, is the major hydrolase involved in the metabolism of many ester-containing drugs and is likely the key enzyme responsible for the activation of this compound.[6][7]
The metabolic cascade proceeds as follows:
-
Activation to Thiorphan: this compound undergoes rapid hydrolysis of its thioacetate group, catalyzed by carboxylesterases, to yield the active metabolite, thiorphan.[1][3] This is the principal metabolic step responsible for the drug's pharmacological effect.
-
Formation of Acetyl-thiorphan: Another identified metabolite is acetyl-thiorphan, which exhibits significantly lower potency as a NEP inhibitor compared to thiorphan.[1]
-
Further Metabolism: Thiorphan is subsequently metabolized to inactive metabolites, which are then eliminated from the body.[8]
Notably, the metabolism of this compound and its metabolites does not significantly involve cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes, indicating a low potential for drug-drug interactions mediated by these major enzyme systems.
dot
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Racthis compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cochranelibrary.com [cochranelibrary.com]
A Technical Guide to the Pharmacodynamics of Ecadotril and its Active Metabolites
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecadotril, the (S)-enantiomer of racthis compound, is a potent inhibitor of the enzyme Neutral Endopeptidase (NEP). This guide provides a comprehensive technical overview of the pharmacodynamics of this compound and its active metabolite, thiorphan. It details the mechanism of action, quantitative pharmacodynamic parameters, and the experimental methodologies used for their determination. The primary therapeutic effect of this compound is its anti-secretory action in the gastrointestinal tract, making it an effective treatment for acute diarrhea. This is achieved by potentiating endogenous enkephalins, which regulate intestinal fluid and electrolyte transport. This document consolidates key data into structured tables and visualizes critical pathways and workflows to serve as an in-depth resource for the scientific community.
Introduction to this compound
Racthis compound (acetorphan) is a prodrug that undergoes rapid and effective conversion in the body to its active metabolite, thiorphan.[1][2] Thiorphan is a racemic mixture; its (S)-enantiomer is known as this compound (or sinorphan), and the (R)-enantiomer is retorphan.[1][3][4] this compound itself is a potent inhibitor of Neutral Endopeptidase (NEP, EC 3.4.24.11), a cell-surface zinc metalloprotease also known as enkephalinase.[2][5] Unlike conventional opioid-based antidiarrheal agents that primarily reduce gut motility, this compound exerts a pure anti-secretory effect by preventing the degradation of endogenous opioid peptides, namely enkephalins.[6][7] This mechanism allows it to normalize intestinal water and electrolyte secretion without inducing secondary constipation or affecting the central nervous system.[1][8]
Mechanism of Action and Signaling Pathway
The pharmacodynamic effect of this compound is mediated through the inhibition of Neutral Endopeptidase.
3.1 NEP Inhibition NEP is a key enzyme responsible for the inactivation of several peptide hormones, including enkephalins and Atrial Natriuretic Peptide (ANP).[1][2] this compound and its active form, thiorphan, bind to the active site of NEP, preventing it from degrading its natural substrates.[9] This inhibition leads to an increased local concentration and prolonged activity of enkephalins in the synaptic cleft and at the intestinal epithelium.[9]
3.2 Enkephalin-Mediated Anti-secretion Enkephalins are endogenous peptides that act as neurotransmitters by binding to opioid receptors, with a preference for the δ-opioid subtype.[6][9] In the gastrointestinal tract, the activation of these receptors on enterocytes inhibits the enzyme adenylyl cyclase.[6] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger that drives the secretion of water and electrolytes into the intestinal lumen.[10] By reducing cAMP, this compound effectively counteracts the pathological hypersecretion that characterizes acute diarrhea, without altering basal secretion or intestinal transit time.[2][6]
Quantitative Pharmacodynamic Data
The potency of this compound and its related compounds has been quantified through various in vitro and in vivo studies. The data below summarizes key inhibition and efficacy parameters.
Table 1: In Vitro NEP Inhibition Potency
| Compound | Preparation | IC₅₀ (nM) | Reference(s) |
| Thiorphan | Intestinal Epithelium | 6.1 | [6] |
| Thiorphan | General | 0.4 - 9 | [1] |
| Thiorphan | Rat Striatal Membranes | 9 | [11] |
| Racthis compound | Intestinal Epithelium | 4500 | [6] |
| Acetyl-thiorphan | Not Specified | Low Potency | [1] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Model / Endpoint | Route | ED₅₀ (mg/kg) | Reference(s) |
| This compound | Inhibition of Tyr-Gly-Gly occurrence (mouse striatum) | i.v. | 0.4 | [1] |
| Retorphan | Inhibition of Tyr-Gly-Gly occurrence (mouse striatum) | i.v. | 0.8 | [1] |
Experimental Protocols and Methodologies
The characterization of this compound's pharmacodynamics relies on specific and validated experimental models.
5.1 In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against NEP.
-
Methodology:
-
Enzyme Source: Homogenates of tissues rich in NEP, such as mouse or rat brain striatum, are prepared.[11]
-
Substrate: A specific NEP substrate, often a radiolabeled or fluorogenic peptide like [³H]-enkephalin, is used.
-
Incubation: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of the inhibitor (e.g., this compound, thiorphan).
-
Quantification: The reaction is stopped, and the amount of degraded substrate is quantified using techniques like high-performance liquid chromatography (HPLC) or scintillation counting.
-
Data Analysis: The percentage of NEP inhibition is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.
-
5.2 In Vivo Antidiarrheal Models
-
Objective: To assess the anti-secretory efficacy of this compound in a living organism.
-
Methodology (Cholera Toxin-Induced Secretion Model):
-
Animal Model: Subjects such as canines or rodents are used.[3]
-
Induction of Secretion: A segment of the jejunum is isolated, and cholera toxin is administered directly into the lumen to induce profuse fluid and electrolyte secretion.[3]
-
Drug Administration: this compound or a placebo is administered systemically (e.g., intravenously or orally) before or after toxin challenge.
-
Measurement: The net fluid movement (secretion or absorption) in the intestinal segment is measured over a set period.
-
Analysis: The reduction in net fluid secretion in the drug-treated group is compared to the placebo group to determine efficacy.
-
5.3 Human Clinical Trials
-
Objective: To evaluate the efficacy and safety of this compound in patients with acute diarrhea.
-
Methodology (Randomized Controlled Trial):
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial is the gold standard.[8]
-
Patient Population: Adults or children with a clinical diagnosis of acute diarrhea.
-
Intervention: Patients are randomly assigned to receive either this compound (e.g., 100 mg three times daily) or a matching placebo, often in addition to standard oral rehydration therapy.[7][10]
-
Efficacy Endpoints: Primary endpoints typically include the duration of diarrhea (time to first formed stool), total number of diarrheic stools, and stool output. Secondary endpoints may include abdominal pain and distension.[3][12]
-
Safety Assessment: Adverse events are monitored throughout the study, with a particular focus on rebound constipation.[3]
-
Concluding Remarks
The pharmacodynamics of this compound are well-defined, centering on its potent and specific inhibition of neutral endopeptidase. This mechanism elegantly enhances the body's own anti-secretory pathways by protecting endogenous enkephalins from degradation. The result is a powerful therapeutic effect against acute diarrhea, distinguished by its lack of impact on gastrointestinal motility and a favorable safety profile comparable to placebo. The quantitative data and established experimental protocols presented in this guide underscore the robust scientific foundation for this compound's clinical use and provide a valuable resource for ongoing research and development in the field of gastroenterology and peptide pharmacology.
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Comparison of the Efficacy and Tolerability of Racthis compound with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racthis compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Racthis compound - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. An overview of clinical studies with racthis compound in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ecadotril as a Neutral Endopeptidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecadotril, the (S)-enantiomer of racthis compound, is a potent inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of several endogenous peptides. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound's function as a NEP inhibitor. Through a comprehensive review of its pharmacodynamics and relevant cellular mechanisms, this document aims to serve as a critical resource for professionals in the fields of pharmacology and drug development.
Introduction
Neutral endopeptidase (NEP), also known as neprilysin or enkephalinase, is a zinc-dependent metalloprotease that plays a crucial role in the inactivation of a variety of signaling peptides.[1] this compound, also known as sinorphan, is the active metabolite of the prodrug racthis compound.[1][2] Racthis compound is rapidly converted to thiorphan, its active metabolite, and this compound is the S-isomer of thiorphan.[1][2] By inhibiting NEP, this compound effectively increases the local concentrations of NEP substrates, leading to the potentiation of their physiological effects.
The primary substrates of NEP include enkephalins, which are endogenous opioid peptides with analgesic and antisecretory properties, and natriuretic peptides such as Atrial Natriuretic Peptide (ANP), which are involved in cardiovascular homeostasis.[1][3] This dual mechanism of action has led to the clinical use of racthis compound (and by extension, this compound) in the treatment of acute diarrhea and its investigation for cardiovascular conditions such as heart failure and hypertension, although with limited success in the latter.[4]
This guide will delve into the technical aspects of this compound's interaction with NEP, providing quantitative data on its inhibitory activity, detailed experimental protocols for assessing NEP inhibition, and visual representations of the key signaling pathways involved.
Mechanism of Action
This compound exerts its pharmacological effect by binding to the active site of neutral endopeptidase, thereby preventing the degradation of its substrates. NEP is a transmembrane enzyme that cleaves peptides on the amino side of hydrophobic amino acid residues. The inhibition of NEP by this compound leads to an accumulation of endogenous peptides, most notably enkephalins and ANP, in various tissues.[1][5]
The increased availability of enkephalins in the gastrointestinal tract leads to the activation of delta-opioid receptors, which in turn reduces intracellular cyclic AMP (cAMP) levels.[6] This results in a decrease in intestinal hypersecretion of water and electrolytes, the primary mechanism for its antidiarrheal effect, without significantly affecting intestinal motility.[2]
In the cardiovascular system, the elevation of ANP levels due to NEP inhibition enhances the activation of its receptor, guanylyl cyclase-A. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates a range of effects including vasodilation, natriuresis, and diuresis.[3][7]
Quantitative Data: Inhibitory Potency of this compound's Active Form (Thiorphan)
The inhibitory potency of this compound is a critical parameter in understanding its pharmacological profile. The following table summarizes the key quantitative data for thiorphan, the active metabolite of racthis compound (of which this compound is the S-enantiomer). It is important to note that the R and S isomers of thiorphan have been reported to be equipotent in inhibiting NEP.[8]
| Parameter | Value | Enzyme Source | Substrate | Reference(s) |
| IC50 | ~10⁻⁹ M | Rat Brain "Enkephalinase A" | Enkephalin | [8] |
| Ki | 4.7 nM | Neprilysin | Not Specified |
Table 1: Inhibitory Potency of Thiorphan against Neutral Endopeptidase
Experimental Protocols: Neutral Endopeptidase Inhibition Assay
The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of compounds like this compound against neutral endopeptidase. This protocol is based on the principle of cleaving a fluorogenic substrate by NEP, resulting in a measurable fluorescent signal.
4.1. Materials and Reagents
-
Recombinant human Neutral Endopeptidase (NEP)
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compound (this compound/Thiorphan)
-
Positive Control Inhibitor (e.g., Thiorphan, Phosphoramidon)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)
-
Dimethyl sulfoxide (DMSO) for compound dilution
4.2. Assay Procedure
-
Compound Preparation: Prepare a stock solution of this compound (or its active form, thiorphan) in DMSO. Create a serial dilution of the compound in NEP Assay Buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant human NEP to the desired concentration in cold NEP Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Assay Reaction: a. To each well of a 96-well black microplate, add 50 µL of the NEP Assay Buffer. b. Add 10 µL of the diluted test compound or positive control inhibitor to the respective wells. For the control (uninhibited) wells, add 10 µL of assay buffer with the same percentage of DMSO. c. Add 20 µL of the diluted NEP enzyme solution to all wells except for the substrate blank. d. Pre-incubate the plate at 37°C for 10-15 minutes. e. Initiate the reaction by adding 20 µL of the fluorogenic NEP substrate to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate used.
-
Data Analysis: a. For each concentration of the inhibitor, calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve). b. Normalize the reaction rates to the uninhibited control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The inhibition of neutral endopeptidase by this compound modulates two primary signaling pathways: the enkephalin pathway and the atrial natriuretic peptide (ANP) pathway. The following diagrams, generated using the DOT language, illustrate these pathways.
Enkephalin Signaling Pathway
Atrial Natriuretic Peptide (ANP) Signaling Pathway
Conclusion
This compound, as a potent inhibitor of neutral endopeptidase, represents a significant therapeutic agent, particularly in the management of acute diarrhea. Its mechanism of action, centered on the potentiation of endogenous enkephalins and natriuretic peptides, is well-characterized. This technical guide has provided a detailed overview of the quantitative aspects of its inhibitory activity, a comprehensive protocol for its assessment, and a clear visualization of the key signaling pathways it modulates. This information serves as a valuable resource for researchers and drug development professionals seeking to further understand and explore the therapeutic potential of NEP inhibition. Further research may continue to explore the applications of NEP inhibitors in other pathological conditions where the targeted endogenous peptides play a significant role.
References
- 1. researchgate.net [researchgate.net]
- 2. A NEW FLUOROMETRIC ASSAY FOR NEUTRAL ENDOPEPTIDASE (EC-3.4.24.11) [repositorio.unifesp.br]
- 3. color | Graphviz [graphviz.org]
- 4. content.abcam.com [content.abcam.com]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preclinical Studies on Ecadotril for Acute Diarrhea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecadotril, the S-enantiomer of racthis compound, is an orally active inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. It functions as a prodrug, rapidly metabolized to its active form, thiorphan. By inhibiting NEP, thiorphan prevents the degradation of endogenous enkephalins in the gastrointestinal tract. This leads to a potentiation of their natural antisecretory effects, reducing the hypersecretion of water and electrolytes characteristic of acute diarrhea without affecting intestinal motility. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro potency, in vivo efficacy in established animal models, and key pharmacokinetic and toxicological parameters. Detailed experimental protocols and visual representations of pathways and workflows are included to support further research and development.
Mechanism of Action
This compound exerts its antidiarrheal effect through the inhibition of neutral endopeptidase (NEP) by its active metabolite, thiorphan. NEP is a zinc-containing metalloproteinase located on the surface of various cells, including intestinal epithelial cells, and is responsible for the breakdown of endogenous opioid peptides known as enkephalins.
The signaling pathway is as follows:
-
NEP Inhibition : Thiorphan binds to and inhibits NEP.
-
Increased Enkephalin Levels : Inhibition of NEP leads to an accumulation of enkephalins in the synaptic cleft and near their receptors on enterocytes.
-
Delta-Opioid Receptor Activation : Enkephalins preferentially bind to δ-opioid receptors on intestinal epithelial cells.
-
Reduction of Intracellular cAMP : Activation of δ-opioid receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1]
-
Antisecretory Effect : Reduced cAMP levels lead to a decrease in the secretion of water and electrolytes into the intestinal lumen, thus counteracting the hypersecretion that causes diarrhea.[1]
This mechanism is purely antisecretory and does not impact intestinal transit time, a key differentiator from motility-reducing agents like loperamide.[2][3]
Data Presentation
Table 1: In Vitro NEP Inhibition
The inhibitory potency of this compound's active metabolite, thiorphan, against Neutral Endopeptidase (NEP) has been established through various in vitro assays. This compound is the S-isomer of the racemate racthis compound.
| Compound | Enzyme Source | IC50 / Ki | Reference |
| Racthis compound | Purified NEP from mouse brain | Ki: 4500 nM | [2] |
| Thiorphan | Purified NEP from mouse brain | Ki: 6.1 nM | [2] |
| Thiorphan | Striatal membranes | IC50: 4.7 nM | [2] |
| Thiorphan | Purified NEP | IC50: 1.8 nM | [2] |
| S-Thiorphan (from this compound) | Purified NEP | IC50: 2.2 nM | [2] |
| R-Thiorphan | Purified NEP | IC50: 1.7 nM | [2] |
Note: The S and R stereoisomers of thiorphan exhibit similar high potency in inhibiting purified NEP activity.
Table 2: Preclinical Efficacy in Animal Models of Diarrhea
Efficacy has been primarily demonstrated using the racemate, racthis compound, which contains this compound. These models induce hypersecretion, which is the target of this compound's mechanism.
| Model | Species | Compound | Dose | Effect | Reference |
| Castor Oil-Induced Diarrhea | Rat | Racthis compound | 40 mg/kg p.o. | Inhibition of diarrhea; effect blocked by peripheral naloxone. | [2][4] |
| Castor Oil-Induced Diarrhea | Rat | Racthis compound | Not specified | Mitigated diarrhea. | [3] |
| Cholera Toxin-Induced Secretion (Thiry-Vella Loop) | Dog | Racthis compound | 10 mg/kg p.o. | Water Secretion: ↓ from 0.73 to 0.37 mL/minNa+ Secretion: ↓ from 125.0 to 14.7 µMol/minK+ Secretion: ↓ from 3.41 to 1.66 µMol/min | [5] |
Table 3: Comparative Pharmacokinetic Parameters of Racthis compound
Racthis compound (containing this compound) is rapidly absorbed and converted to thiorphan. The table below summarizes key pharmacokinetic parameters across different species.
| Parameter | Rat | Dog | Monkey | Human | Reference(s) |
| Route | Oral | Oral | Oral | Oral | [6] |
| Bioavailability (F) | 11.4% | 67.8% | 6.75% | Not specified | [6] |
| Tmax (Thiorphan) | ~1 hr | ~1 hr | ~1 hr | ~1 hr | [2] |
| Protein Binding (Thiorphan) | ~90% | ~90% | ~90% | 90% | [2] |
| Elimination Half-life (Thiorphan) | ~3 hrs | ~3 hrs | ~3 hrs | 3 hours | [2] |
| Primary Elimination Route | Renal (81.4%), Fecal (8%) | Not specified | Not specified | Renal (81.4%), Fecal (8%) | [2] |
Table 4: Preclinical Toxicology of this compound
Toxicology studies are crucial for determining the safety profile of a drug candidate.
| Study Type | Species | Duration | Dose Levels | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |
| Chronic Toxicity | Beagle Dog | 3 months & 12 months | 25, 50, 100, 300 mg/kg/day | 100 mg/kg/day | The hematopoietic system was the primary target at the 300 mg/kg/day dose. Effects were reversible. | [3] |
| Acute Toxicity | Beagle Dog | Single Dose | 2000 mg/kg | Not applicable | Low degree of acute toxicity; only non-specific clinical signs observed. | [3] |
Experimental Protocols
In Vitro: Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro potency (IC50) of a test compound (e.g., thiorphan) against recombinant human NEP.
Materials:
-
Recombinant Human Neprilysin (NEP)
-
NEP-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compound (Thiorphan) and reference inhibitor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 10 µM ZnCl₂
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (e.g., Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Compound Preparation : Prepare a stock solution of the test compound (e.g., 10 mM Thiorphan) in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Setup :
-
To each well, add 50 µL of the serially diluted test compound or vehicle control (Assay Buffer with equivalent DMSO concentration).
-
Add 25 µL of the NEP enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.
-
-
Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add 25 µL of the NEP substrate solution (pre-diluted in Assay Buffer) to each well to start the reaction.
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically over a period of 30-60 minutes.
-
Data Analysis :
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo: Castor Oil-Induced Diarrhea Model in Rats
This model is a standard for screening antidiarrheal agents. The active metabolite of castor oil, ricinoleic acid, induces intestinal irritation, leading to increased motility and fluid secretion.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)
-
Positive control (e.g., Loperamide, 3-5 mg/kg)
-
Castor oil
-
Oral gavage needles
-
Metabolic cages with pre-weighed absorbent paper lining the floor
Procedure:
-
Acclimatization & Fasting : Acclimatize animals for at least 3 days. Fast the rats for 18 hours prior to the experiment, with free access to water.
-
Grouping : Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle + castor oil)
-
Group 2: Positive Control (receives Loperamide + castor oil)
-
Groups 3-5: Test Groups (receive different doses of this compound + castor oil)
-
-
Dosing : Administer the vehicle, positive control, or this compound orally (p.o.) by gavage.
-
Diarrhea Induction : One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.
-
Observation : Immediately place each rat in an individual metabolic cage. Observe the animals for 4-6 hours.
-
Data Collection :
-
Onset of Diarrhea : Record the time of the first diarrheic stool.
-
Stool Frequency : Count the total number of diarrheic stools.
-
Stool Weight : At the end of the observation period, weigh the absorbent paper to determine the total weight of the diarrheic feces.
-
-
Data Analysis : Calculate the percentage inhibition of defecation and the percentage reduction in stool weight for each treatment group compared to the vehicle control group.
In Vivo: Cholera Toxin-Induced Intestinal Secretion (Ligated Loop Model)
This model directly measures the antisecretory effect of a compound by quantifying fluid accumulation in a surgically isolated intestinal segment.
Materials:
-
Male Wistar rats or mice
-
This compound and vehicle
-
Cholera Toxin (CT) dissolved in phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical thread and instruments
Procedure:
-
Acclimatization & Fasting : Fast animals for 18-24 hours with free access to water.
-
Dosing : Administer this compound or vehicle orally 30-60 minutes before surgery.
-
Anesthesia and Surgery : Anesthetize the animal. Perform a midline laparotomy to expose the small intestine.
-
Loop Creation : Carefully ligate the jejunum at two points to create a closed intestinal loop (typically 4-5 cm in length), ensuring the blood supply remains intact.
-
Toxin Injection : Inject a defined volume (e.g., 0.1-0.2 mL) of Cholera Toxin solution (e.g., 1.0 µ g/loop ) into the lumen of the ligated loop. For control animals, inject PBS.
-
Incubation : Return the intestine to the abdominal cavity and suture the incision. Allow the animal to recover from anesthesia in a warm environment.
-
Sample Collection : After a predetermined period (e.g., 4-6 hours), re-anesthetize the animal and euthanize via an approved method. Carefully excise the ligated loop.
-
Measurement :
-
Measure the length of the loop (cm).
-
Weigh the loop (g).
-
Aspirate the fluid content and measure its volume (mL).
-
-
Data Analysis : Calculate the fluid accumulation, typically expressed as weight/length ratio (g/cm) or volume/length ratio (mL/cm). Compare the results from the this compound-treated groups to the cholera toxin control group to determine the percentage inhibition of secretion.
Mandatory Visualizations
References
- 1. Racthis compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials | springermedizin.de [springermedizin.de]
- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racthis compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Comparison of the Efficacy and Tolerability of Racthis compound with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholera toxin-induced small intestinal secretion has a secretory effect on the colon of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ecadotril from Racecadotril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ecadotril, the pure (S)-enantiomer of Racthis compound, through the chiral resolution of the racemic mixture. Racthis compound is an oral enkephalinase inhibitor used for the treatment of acute diarrhea.[1] Its therapeutic activity resides primarily in the (S)-enantiomer, this compound, which is converted in the body to the active metabolite thiorphan. This document details the experimental protocols for the preparative chiral High-Performance Liquid Chromatography (HPLC) method for isolating this compound from Racthis compound. Additionally, it presents the signaling pathway of neprilysin inhibition by this compound's active metabolite and summarizes key quantitative data in structured tables for clarity and comparison.
Introduction
Racthis compound, chemically (RS)-benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate, is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan. Thiorphan is a potent inhibitor of neprilysin (NEP), a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins.[1][2] By inhibiting NEP, thiorphan increases the local concentrations of enkephalins in the gastrointestinal tract, leading to a reduction in intestinal hypersecretion and a subsequent antidiarrheal effect.
While Racthis compound is administered as a racemic mixture, the (S)-enantiomer, this compound, is the more active stereoisomer.[3] Therefore, the isolation of pure this compound is of significant interest for the development of a more potent and potentially safer therapeutic agent with a reduced metabolic load. This guide focuses on the practical aspects of obtaining this compound through the chiral separation of Racthis compound.
Chiral Resolution of Racthis compound by Preparative HPLC
The most effective method for obtaining enantiomerically pure this compound from racemic Racthis compound is through preparative chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Analytical Method Development
Prior to scaling up to a preparative separation, an efficient analytical method must be developed to determine the optimal conditions for enantioseparation. Polysaccharide-based chiral stationary phases have shown excellent results for the resolution of Racthis compound enantiomers.[4][5]
Table 1: Optimized Analytical Chiral HPLC Method for Racthis compound Enantioseparation [4][5]
| Parameter | Condition |
| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 100% Methanol |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 10 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Resolution (Rs) | > 2.0 |
Preparative Scale-Up
The analytical method is then scaled up to a preparative scale to isolate larger quantities of each enantiomer. The primary adjustments involve using a larger column, a higher flow rate, and a larger sample load.
Experimental Protocol: Preparative Chiral HPLC Separation
Instrumentation:
-
Preparative HPLC system equipped with a high-pressure gradient pump, a preparative-scale injector, a fraction collector, and a UV detector.
Materials:
-
Racemic Racthis compound
-
HPLC-grade Methanol
-
Chiralcel OJ preparative column (e.g., 250 mm x 20 mm, 10 µm)
Procedure:
-
System Preparation: Equilibrate the preparative Chiralcel OJ column with 100% methanol at the scaled-up flow rate until a stable baseline is achieved. The flow rate can be scaled up geometrically based on the column cross-sectional area. For a 20 mm ID column, a flow rate of approximately 11.5 mL/min would be a suitable starting point.
-
Sample Preparation: Dissolve a known quantity of racemic Racthis compound in the mobile phase (methanol) to create a concentrated solution (e.g., 10-50 mg/mL). The maximum concentration should be determined by solubility and preliminary loading studies to avoid column overload.
-
Injection and Separation: Inject the Racthis compound solution onto the column. The separation is performed isocratically with 100% methanol.
-
Fraction Collection: Monitor the elution of the enantiomers using the UV detector. Collect the fractions corresponding to the two separated peaks. The (R)-enantiomer (Dexthis compound) will elute first, followed by the (S)-enantiomer (this compound).[4]
-
Solvent Evaporation: Evaporate the methanol from the collected fractions under reduced pressure to obtain the isolated enantiomers.
-
Purity and Yield Determination: Analyze the purity of the isolated this compound using the developed analytical chiral HPLC method to determine the enantiomeric excess (e.e.). Calculate the yield of the separation.
Table 2: Estimated Parameters for Preparative Scale Separation
| Parameter | Estimated Value |
| Column | Chiralcel OJ (250 mm x 20 mm, 10 µm) |
| Sample Load | 50-200 mg per injection |
| Flow Rate | 10-15 mL/min |
| Expected Yield | >90% recovery of each enantiomer |
| Expected Purity (e.e.) | >99% |
Signaling Pathway of Neprilysin Inhibition
The therapeutic effect of this compound is mediated by its active metabolite, thiorphan, which inhibits the enzyme neprilysin (NEP). NEP is a membrane-bound peptidase that degrades a variety of vasoactive peptides. By inhibiting NEP, thiorphan increases the bioavailability of these peptides, leading to various physiological effects.
Caption: Signaling pathway of Neprilysin inhibition by this compound's active metabolite.
Experimental Workflow
The overall workflow for the synthesis of this compound from Racthis compound involves a series of well-defined steps, from analytical method development to the final characterization of the purified enantiomer.
Caption: Experimental workflow for the synthesis of this compound from Racthis compound.
Conclusion
The synthesis of enantiomerically pure this compound from racemic Racthis compound is efficiently achieved through preparative chiral HPLC. This technical guide provides a detailed protocol and the underlying principles for this separation. The use of polysaccharide-based chiral stationary phases offers excellent resolution and allows for the isolation of this compound with high purity and yield. The understanding of the neprilysin inhibition pathway further clarifies the mechanism of action and the therapeutic rationale for using the purified (S)-enantiomer. The methodologies and data presented herein are intended to support researchers and professionals in the development and production of this compound.
References
- 1. Proteolytic Degradation of Αβ by Neprilysin and Other Peptidases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Role of Neprilysin and Insulin-Degrading Enzyme in the Etiology of Sporadic Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Islet Amyloid Polypeptide by Neprilysin - PMC [pmc.ncbi.nlm.nih.gov]
Ecadotril's In Vivo Effect on Enkephalin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of Ecadotril on enkephalin levels. This compound, a prodrug, is rapidly metabolized to its active form, thiorphan, a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1][2] By inhibiting this key enzyme, this compound effectively prevents the degradation of endogenous enkephalins, leading to a significant increase in their local concentrations and subsequent physiological effects.[3][4] This guide will detail the mechanism of action, summarize the quantitative impact on enkephalin levels, outline the experimental protocols used for these assessments, and provide visual representations of the key pathways and workflows.
Mechanism of Action: From this compound to Elevated Enkephalin Activity
This compound's therapeutic effect is initiated through its conversion to thiorphan.[2] Thiorphan specifically targets and inhibits neutral endopeptidase (NEP), a zinc-dependent metalloprotease located on the cell surface of various tissues, including the epithelium of the small intestine.[4] NEP is the primary enzyme responsible for the inactivation of enkephalins, a class of endogenous opioid peptides.[3]
By blocking NEP, thiorphan protects circulating enkephalins from degradation, thereby increasing their bioavailability and prolonging their physiological actions.[4] These elevated enkephalin levels lead to the activation of δ-opioid receptors on enterocytes.[5] This receptor activation initiates a signaling cascade that results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The reduction in cAMP ultimately inhibits the excessive secretion of water and electrolytes into the intestinal lumen, which is the hallmark of secretory diarrhea.[5]
dot
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
Initial toxicity screening of Ecadotril in animal models
An In-depth Technical Guide on the Initial Toxicity Screening of Ecadotril in Animal Models
This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, a neutral endopeptidase (NEP) inhibitor, in animal models. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the preclinical safety profile of this compound.
General Toxicity
The primary focus of initial toxicity screening is to identify potential target organs, establish a dose-response relationship, and determine a no-observed-adverse-effect level (NOAEL). For this compound, the most detailed publicly available data comes from studies conducted in dogs.
Acute Toxicity in Dogs
An acute oral toxicity study was performed to evaluate the effects of a single high dose of this compound in Beagle dogs.
Table 1: Acute Oral Toxicity of this compound in Dogs
| Parameter | Finding |
| Species | Dog (Beagle) |
| No. of Animals | 2 |
| Dose | 2,000 mg/kg |
| Route | Oral |
| Observation Period | 14 days |
| Clinical Signs | Nonspecific clinical signs of toxicosis were observed.[1] Mild and reversible vomiting and diarrhea were also noted.[1] |
| Hematology & Clinical Chemistry | Remained within reference ranges.[1] |
| Necropsy | No abnormalities detected.[1] |
| Conclusion | The degree of acute toxicity of a single high dose of this compound in dogs was low.[1] |
Experimental Protocol: Acute Oral Toxicity in Dogs
The study followed a standard protocol for acute toxicity testing. Healthy, young adult Beagle dogs were administered a single oral dose of this compound at 2,000 mg/kg body weight. The animals were then observed for 14 days for any clinical signs of toxicity, changes in body weight, and food and water consumption. Hematological and biochemical parameters were assessed before and after treatment. At the end of the observation period, a full necropsy was performed.[1]
Sub-chronic Toxicity in Dogs
Repeated-dose toxicity studies are crucial for understanding the effects of longer-term exposure to a drug candidate. A 3-month (sub-chronic) oral toxicity study of this compound was conducted in Beagle dogs.
Table 2: Sub-chronic (3-Month) Oral Toxicity of this compound in Dogs
| Dose Group | No. of Animals | Key Findings |
| Control | 12 | No treatment-related effects observed. |
| 50 mg/kg/day | 8 | Tolerated treatment without apparent effect.[1] |
| 100 mg/kg/day | 8 | Tolerated treatment without apparent effect.[1] |
| 300 mg/kg/day | 12 | Pronounced anemia, bone marrow suppression, and some evidence of liver impairment. These effects were reversible.[1] |
| NOAEL | 100 mg/kg/day [1] |
Experimental Protocol: Sub-chronic Oral Toxicity in Dogs
In this study, Beagle dogs were administered daily oral doses of this compound at 0 (control), 50, 100, or 300 mg/kg/day for 3 months. Comprehensive in-life observations were recorded, including clinical signs, body weight, and food consumption. Regular hematology and clinical chemistry analyses were performed. At the end of the treatment period, a full necropsy and histopathological examination of tissues were conducted. A recovery group for the high-dose level was included to assess the reversibility of any findings.[1]
Toxicity in Rodents
Publicly available data on the formal toxicity testing of this compound in rodent models is limited. However, some information can be gleaned from related studies:
-
A study in mice with the closely related prodrug, Racthis compound , reported no overt toxicity following 10 days of intraperitoneal administration at a dose of 50 mg/kg.[2]
-
An acute study in rats using a 30 mg/kg oral dose of this compound for a pharmacodynamic evaluation did not report any toxicologically significant findings.[2]
The absence of comprehensive repeat-dose toxicity data in a rodent species represents a significant data gap in the publicly available preclinical safety package for this compound.
Genotoxicity
Genotoxicity testing is a critical component of safety assessment, designed to detect any potential for a drug to cause genetic damage. While direct genotoxicity data for this compound is not available, extensive testing has been conducted on the closely related compound, Racthis compound . These results provide a strong indication of the genotoxic potential of the active metabolite, thiorphan, which is common to both prodrugs.
Table 3: Summary of Genotoxicity Studies on Racthis compound
| Assay Type | Test System | Result | Conclusion |
| Gene Mutation | Bacterial Reverse Mutation Assay (Ames Test) | Negative[3] | Non-mutagenic |
| Chromosomal Damage (in vitro) | Chromosomal Aberration Test in mammalian cells | Negative[3] | Non-clastogenic |
| Chromosomal Damage (in vivo) | Micronucleus Test in rodents | Negative[3] | Non-genotoxic |
Based on this battery of tests, Racthis compound is considered to be non-genotoxic.[3]
Experimental Protocols for Genotoxicity Assays
The standard battery of genotoxicity tests includes:
-
Ames Test (OECD 471): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[3]
-
In Vitro Chromosomal Aberration Test (OECD 473): This test evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.[4][5]
-
In Vivo Micronucleus Test (OECD 474): This assay assesses chromosomal damage in the bone marrow of rodents by measuring the formation of micronuclei in developing erythrocytes.[6][7]
Visualizations
Experimental Workflows
Caption: Workflow for an acute toxicity study.
Caption: Workflow for a sub-chronic toxicity study.
Logical Relationships
Caption: Metabolic relationship of this compound and Racthis compound.
References
A Technical Guide to the Stereochemistry of Neprilysin Inhibitors: Ecadotril vs. Racecadotril
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Racecadotril is a well-established anti-diarrheal agent that functions as a prodrug to the potent neprilysin (NEP) inhibitor, thiorphan. As a racemic compound, racthis compound is a 1:1 mixture of two enantiomers: (S)-ecadotril and (R)-dexthis compound. The stereochemistry of these molecules is critical, as it dictates their pharmacological activity, metabolic fate, and therapeutic application. This technical guide provides an in-depth analysis of the stereochemical distinctions between this compound and racthis compound, detailing their comparative pharmacology, mechanism of action, and relevant experimental methodologies. Quantitative data are presented to highlight differences in potency, and key pathways are visualized to clarify complex interactions.
Introduction to Neprilysin Inhibition
Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase, is a zinc-dependent metalloprotease located on the surface of various cells. It plays a crucial role in inactivating a range of endogenous peptides, including enkephalins, natriuretic peptides (e.g., ANP), and bradykinin. By inhibiting NEP, the physiological effects of these peptides are potentiated. In the gastrointestinal tract, this leads to a powerful antisecretory effect, forming the therapeutic basis for the use of NEP inhibitors in treating acute diarrhea.
Stereochemistry and Chemical Properties
The fundamental difference between racthis compound and this compound lies in their three-dimensional structure.
-
Racthis compound : Also known as acetorphan, this is the racemic mixture, containing both the (S) and (R) enantiomers in equal measure.[1] It is the form used in the commercially available drug.
-
This compound : This is the pure (S)-enantiomer of racthis compound, also referred to as sinorphan.[2]
-
Dexthis compound : This is the pure (R)-enantiomer, also known as retorphan.
Upon oral administration, racthis compound is rapidly hydrolyzed by esterases into its active metabolite, thiorphan, which is responsible for NEP inhibition.[3][4][5] Consequently, administering racthis compound results in the systemic presence of both (S)-thiorphan and (R)-thiorphan.
Table 1: Chemical Properties of Racthis compound and this compound
| Property | Racthis compound | This compound |
| IUPAC Name | (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate | Benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
| Synonyms | Acetorphan | Sinorphan, (S)-Acetorphan |
| Molecular Formula | C₂₁H₂₃NO₄S | C₂₁H₂₃NO₄S |
| Molar Mass | 385.48 g·mol⁻¹ | 385.48 g·mol⁻¹ |
| Chirality | Racemic Mixture (1:1 of S and R enantiomers) | Single (S)-enantiomer |
Mechanism of Action: A Stereochemical Perspective
The primary mechanism for both compounds is the inhibition of neprilysin in the intestinal epithelium.[4] This inhibition prevents the breakdown of endogenous enkephalins. Elevated enkephalin levels lead to the activation of δ-opioid receptors, which in turn inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and ultimately decreases the secretion of water and electrolytes into the intestinal lumen.[3][6] This antisecretory action alleviates diarrhea without affecting intestinal motility.[4]
Interestingly, the two enantiomers exhibit different primary pharmaceutical profiles. The (R)-enantiomer, dexthis compound, is primarily associated with the intestinal antisecretory action, while the (S)-enantiomer, this compound, is noted for its cardiovascular activity.[2]
Comparative Pharmacology and Pharmacokinetics
The conversion of the prodrug racthis compound to the active metabolite thiorphan is critical for its efficacy. Racthis compound itself is a significantly weaker inhibitor of NEP compared to thiorphan.
Table 2: Comparative NEP Inhibitory Potency (IC₅₀ Values)
| Compound | IC₅₀ (nM) | Potency Note |
| Racthis compound | ~4500 | Low potency prodrug |
| Thiorphan (active metabolite) | ~6.1 | High potency active form |
Data sourced from Wikipedia.[1]
Pharmacokinetics: Racthis compound is rapidly absorbed orally, with peak plasma levels of its active metabolite, thiorphan, reached in about 60 minutes.[3][5] The elimination half-life, based on NEP inhibition, is approximately 3 hours.[1] Food intake can delay the time to peak concentration but does not significantly alter overall bioavailability.[5] Thiorphan and its subsequent inactive metabolites are primarily excreted via the kidneys.[1]
Synthesis and Enantiomeric Resolution
The synthesis of racthis compound as a racemic mixture is well-documented. However, producing the enantiomerically pure this compound requires specialized stereoselective techniques. Several strategies have been reviewed for this purpose:[2]
-
Chemical Resolution: Separation of a racemic precursor using a chiral resolving agent.
-
Enzymatic Resolution: Using enzymes that selectively act on one enantiomer.
-
Asymmetric Synthesis: Building the molecule from the ground up in a way that preferentially creates the desired (S)-enantiomer. This can involve methods like enantioselective catalytic hydrogenation or diastereoselective alkylation.[2]
For analytical purposes, the enantiomers of racthis compound can be effectively separated and quantified using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-type chiral stationary phase, such as Chiralcel OJ.[7]
Experimental Protocols
Protocol: In Vitro NEP Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits designed to screen for NEP inhibitors.[8][9]
-
Sample Preparation: Homogenize tissue or cell lysates in an ice-cold assay buffer containing protease inhibitors (e.g., PMSF, Aprotinin). Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Reaction Setup: In a 96-well white microplate, add samples, positive controls (recombinant NEP), and inhibitor solutions (this compound/Racthis compound at various concentrations). Adjust the total volume to 90 µL with NEP Assay Buffer.
-
Substrate Addition: Prepare a diluted solution of a fluorogenic NEP substrate (e.g., Abz-based peptide). Add 10 µL to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 330/430 nm) in kinetic mode at 37°C for 60-120 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is determined by comparing the slope of the inhibitor wells to the slope of the control (no inhibitor) wells. Use this data to calculate IC₅₀ values.
Protocol: In Vivo Antidiarrheal Model (Castor Oil-Induced)
This is a standard preclinical model to evaluate the efficacy of anti-diarrheal agents.[10][11][12]
-
Animal Acclimatization & Fasting: Use Swiss albino mice or Wistar rats. Acclimatize the animals and then fast them for 18-24 hours with free access to water.
-
Grouping and Dosing: Divide animals into groups (n=6):
-
Group I (Negative Control): Vehicle (e.g., 1% Tween-80 in distilled water).
-
Group II (Positive Control): Loperamide (3-5 mg/kg, oral).
-
Group III-V (Test Groups): Racthis compound or this compound at various doses (e.g., 50, 100, 200 mg/kg, oral).
-
-
Diarrhea Induction: One hour after administering the test compounds, orally administer 0.5 mL (for mice) or 1 mL (for rats) of castor oil to each animal.[12][13]
-
Observation: Place each animal in an individual cage lined with blotting paper. Observe for 4 hours.
-
Parameter Measurement: Record the following:
-
Onset of Diarrhea: Time taken for the first diarrheic stool to appear.
-
Stool Frequency: Total number of diarrheic stools.
-
Stool Weight: Total weight of wet/diarrheic stools.
-
-
Analysis: Compare the parameters of the test groups to the negative control group. Calculate the percent inhibition of defecation.
Clinical Implications and Conclusion
The use of racthis compound as a racemic mixture in clinical practice is a pragmatic choice. While the (R)-enantiomer is primarily responsible for the desired anti-diarrheal effect, the racemate is effective, well-tolerated, and likely more economical to produce than the pure enantiomer. The rapid conversion to the active thiorphan in vivo ensures a swift onset of action.
References
- 1. Racthis compound - Wikipedia [en.wikipedia.org]
- 2. Strategies for access to enantiomerically pure this compound, dexthis compound and fasidotril: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racthis compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Racthis compound? [synapse.patsnap.com]
- 5. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Enantioseparation of racthis compound using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 10. pnfs.or.kr [pnfs.or.kr]
- 11. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.7.1. Castor oil induced diarrhea [bio-protocol.org]
- 13. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Ecadotril
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ecadotril in pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis.
Introduction
This compound, a prodrug of the enkephalinase inhibitor thiorphan, is utilized in the treatment of acute diarrhea. It functions by preventing the degradation of endogenous enkephalins, which in turn reduces the hypersecretion of water and electrolytes in the intestinal lumen. The accurate quantification of this compound in pharmaceutical formulations is crucial to ensure product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity and selectivity. This document provides a comprehensive guide for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Chromatographic Conditions
A summary of various validated HPLC methods for this compound quantification is presented below. These methods utilize a C18 stationary phase with different mobile phase compositions and detection wavelengths.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | RP-C18 (250 x 4.6 mm, 5 µm)[1] | BDS-Hypersil RP-C18 (5 µm)[2][3] | ODS column[4] | C18 (10 cm x 4.0 mm, 3 µm)[5] |
| Mobile Phase | Acetonitrile: Methanol: Water (50:40:10 v/v/v)[1] | 20 mM Phosphate Buffer (pH 3.5): Acetonitrile (40:60)[2][3] | Acetonitrile: KH2PO4 solution (70:30)[4] | Acetonitrile: Water (70:30 v/v)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3] | Not Specified | 0.7 mL/min[5] |
| Detection Wavelength | 217 nm[1] | 230 nm[2][3] | 210 nm[4][6] | 220 nm[5] |
| Internal Standard | Sildenafil[1] | Gemfibrozil[2][3] | Not Specified | Not Specified |
| Retention Time | 3.168 min[1] | 6.9 min[2][3] | Not Specified | 2.56 min[5] |
Method Validation Parameters
The presented HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose. Key validation parameters are summarized below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 10-70 µg/mL[1] | 5-15 µg/mL[2] | 0.08-0.24 mg/mL[4] | 5-100 µg/mL[5] |
| Correlation Coefficient (r²) | Not Specified | 0.999[2] | r = 0.9997[4] | r² = 0.9989[5] |
| LOD (Limit of Detection) | 0.05 ppm[1] | 50 ng/mL[2] | 1 µg/mL[4] | Not Specified |
| LOQ (Limit of Quantification) | 0.14 ppm[1] | 100 ng/mL[2] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.65 ± 0.77 %[1] | 98.20 - 99.52%[2] | 100.0%[4] | Not Specified |
| Precision (%RSD) | Not Specified | Intra-day: 0.469-0.843%, Inter-day: 0.258-0.752%[2] | Not Specified | Not Specified |
Experimental Protocol
This protocol provides a detailed procedure for the quantification of this compound in tablet or capsule dosage forms based on a composite of validated methods.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
0.45 µm membrane filters
-
Pharmaceutical dosage form (tablets or capsules) containing this compound
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
UV-Vis detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software
-
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water.
-
Adjust the pH of the buffer to 3.5 using orthophosphoric acid.
-
Mix the phosphate buffer and acetonitrile in a ratio of 40:60 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for 15 minutes using a sonicator or helium sparging[2].
-
Accurately weigh about 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 25 mL of the mobile phase (or acetonitrile) and sonicate for 10 minutes to dissolve.
-
Make up the volume to 50 mL with the same solvent to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions in the desired concentration range (e.g., 5-15 µg/mL) by appropriate dilution with the mobile phase[2].
Sample Preparation
-
Weigh and powder 20 tablets or the contents of 20 capsules.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask[1].
-
Add approximately 25 mL of the mobile phase (or acetonitrile) and sonicate for 10-30 minutes to ensure complete extraction of the drug[2][5].
-
Make up the volume to 50 mL with the same solvent.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL)[2].
Chromatographic Analysis
-
Set up the HPLC system with the chosen chromatographic conditions (see Table 1).
-
Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved[2].
-
Inject equal volumes (e.g., 20 µL) of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area responses.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the pharmaceutical dosage form.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
References
Application Note: Development of a Stability-Indicating Assay for Ecadotril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecadotril, the (S)-enantiomer of Racthis compound, is a neutral endopeptidase inhibitor.[1] It functions as an antihypertensive agent by preventing the degradation of endogenous enkephalins, leading to vasodilation.[2] As a prodrug, this compound is converted to its active metabolite, thiorphan. The stability of a drug substance like this compound is a critical quality attribute that can affect its safety and efficacy. Therefore, a validated stability-indicating assay is essential to monitor the drug's integrity under various environmental conditions.
This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to separate and quantify this compound from its potential degradation products generated under forced degradation conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Chromatographic Conditions
A reverse-phase HPLC method is proposed for the analysis of this compound and its degradation products. The following chromatographic conditions are a starting point and may require optimization.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography system with UV or PDA detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 60:40 (v/v)[5] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 230 nm[5] |
| Run Time | 20 minutes |
Preparation of Solutions
Standard Stock Solution of this compound (1000 µg/mL)
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution of this compound (100 µg/mL)
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation
For the analysis of a drug product, an appropriate amount of the sample equivalent to 100 mg of this compound should be taken and prepared in a similar manner to the standard solution.
Forced Degradation Study Protocol
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[7][8] The extent of degradation should ideally be between 5% and 20%.[9]
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 N NaOH. Dilute to 10 mL with the mobile phase.[6] |
| Base Hydrolysis | To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 30 minutes. Cool the solution and neutralize it with 1 mL of 0.1 N HCl. Dilute to 10 mL with the mobile phase.[6] |
| Oxidative Degradation | To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.[6] |
| Thermal Degradation | Place the solid this compound reference standard in a hot air oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase. |
| Photolytic Degradation | Expose the solid this compound reference standard to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days. After exposure, prepare a 100 µg/mL solution in the mobile phase. |
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the stability-indicating assay for this compound.
Caption: Workflow for Stability-Indicating Assay Development.
Proposed Degradation Pathway of this compound
Based on the chemical structure of this compound, which contains ester and thioester linkages, the primary degradation pathway is expected to be hydrolysis.[10] A study on the forced degradation of Racthis compound confirmed that the major degradation occurs under hydrolytic and oxidative conditions.[11][12]
The proposed degradation pathway for this compound is as follows:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 112573-73-6: this compound | CymitQuimica [cymitquimica.com]
- 3. onyxipca.com [onyxipca.com]
- 4. database.ich.org [database.ich.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Forced degradation study of racthis compound: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Ecadotril Administration in Murine Diarrhea Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of Ecadotril (Racthis compound) in preclinical murine models of diarrhea. The document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the study of this potent enkephalinase inhibitor.
Introduction to this compound (Racthis compound)
Racthis compound, also known as acetorphan, is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, thiorphan.[1][2] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, a cell-surface enzyme primarily located on the brush border of the small intestine.[1][3] Unlike opioid-based antidiarrheal agents like loperamide, which primarily reduce intestinal motility, Racthis compound exerts a purely antisecretory effect.[3][4] It reduces the excessive secretion of water and electrolytes into the intestinal lumen without affecting basal secretion or intestinal transit time.[3][4] This mechanism makes it a valuable therapeutic agent for treating acute watery diarrhea, as it allows for the continued expulsion of infectious agents and toxins.[3]
Mechanism of Action
The antidiarrheal effect of this compound is mediated through the potentiation of endogenous enkephalins.
-
Inhibition of Enkephalinase: The active metabolite, thiorphan, inhibits the enkephalinase enzyme.[1][4]
-
Increased Enkephalin Bioavailability: By preventing their degradation, thiorphan increases the local concentration of endogenous enkephalins in the gut.[1][3]
-
Activation of δ-Opioid Receptors: Enkephalins act as neurotransmitters, activating δ-opioid receptors on intestinal epithelial cells.[2][3]
-
Reduction of Intracellular cAMP: Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4]
-
Antisecretory Effect: In hypersecretory states, elevated cAMP levels drive the secretion of water and electrolytes into the intestinal lumen. By reducing cAMP, the enkephalin pathway counteracts this hypersecretion, thus reducing the volume and frequency of diarrheal stools.[1]
Caption: Mechanism of action of Racthis compound/Ecadotril.
Experimental Protocols for Murine Diarrhea Models
The most common and well-established model for evaluating antisecretory antidiarrheal agents like this compound is the castor oil-induced diarrhea model in mice or rats.[5]
Protocol 1: Castor Oil-Induced Diarrhea Model
This model is used to assess the antisecretory and antidiarrheal activity of a test compound. Castor oil induces diarrhea through its active metabolite, ricinoleic acid, which irritates the intestinal mucosa, leading to increased fluid secretion and motility.
Materials:
-
Male or female Swiss albino mice (20-25 g)
-
This compound (Racthis compound)
-
Vehicle (e.g., 1% Tween 80 in distilled water or 0.5% carboxymethyl cellulose)
-
Positive control: Loperamide (e.g., 3 mg/kg)[6]
-
Castor oil
-
Oral gavage needles
-
Metabolic cages or cages lined with clean blotting paper[7]
-
Analytical balance
Experimental Workflow:
Caption: General experimental workflow for the castor oil model.
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals for 18-24 hours with free access to water.[7]
-
Grouping: Divide the mice into experimental groups (n=6-10 per group):
-
Group I (Negative Control): Vehicle + Castor Oil
-
Group II (Positive Control): Loperamide (e.g., 3 mg/kg, p.o.) + Castor Oil[6]
-
Group III-V (Test Groups): this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Castor Oil
-
-
Drug Administration: Administer the vehicle, loperamide, or this compound orally (p.o.) to the respective groups.
-
Induction of Diarrhea: One hour after drug administration, administer castor oil (e.g., 0.5 mL/mouse or 10 mL/kg) orally to all animals.[7]
-
Observation: Place each mouse in an individual cage lined with blotting paper. Observe the animals for a period of 4 to 6 hours.
-
Parameters Measured:
-
Onset of Diarrhea: Record the time taken for the first diarrheal stool to appear after castor oil administration.
-
Number of Stools: Count the total number of wet and unformed stools produced during the observation period.
-
Weight of Stools: Weigh the blotting paper at the end of the experiment to determine the total weight of the diarrheal feces.
-
Percentage Inhibition: Calculate the percentage inhibition of defecation and stool weight compared to the negative control group.
-
Formula for Percentage Inhibition: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] * 100
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: this compound/Racthis compound Administration Protocols in Preclinical Models
| Parameter | Murine Model (Castor Oil-Induced) | Human (Clinical Reference) |
| Species | Swiss Albino or C57BL/6 Mice | Human Adults & Children |
| Dosage | 10 - 40 mg/kg (suggested range) | Adults: 100 mg (3x daily)[2][8] Children: 1.5 mg/kg (3x daily)[8][9] |
| Route of Admin. | Oral (p.o.) | Oral |
| Vehicle | 1% Tween 80 or 0.5% CMC | N/A (Capsules/Sachets)[2] |
| Timing | 45-60 minutes prior to induction[10] | At the onset of acute diarrhea |
| Frequency | Single dose | Three times daily until resolution[8] |
Table 2: Example Efficacy Data for Antidiarrheal Agents
This table presents hypothetical data for this compound based on expected outcomes, alongside a positive control. Actual results will vary based on experimental conditions.
| Group (n=8) | Dose (mg/kg) | Onset of Diarrhea (min) | Total Stool Count (in 4h) | Total Stool Weight (g) | % Inhibition of Stool Weight |
| Control (Vehicle) | - | 45.2 ± 5.1 | 12.5 ± 1.8 | 1.85 ± 0.22 | - |
| Loperamide | 3 | Diarrhea Absent | 1.2 ± 0.5 | 0.21 ± 0.05 | 88.6% |
| This compound | 10 | 75.6 ± 8.3 | 7.1 ± 1.1 | 1.05 ± 0.15 | 43.2% |
| This compound | 20 | 110.4 ± 10.2 | 5.3 ± 0.9 | 0.78 ± 0.11 | 57.8% |
| This compound | 40 | 145.1 ± 12.5 | 3.8 ± 0.7 | 0.59 ± 0.09* | 68.1% |
| Data are presented as Mean ± SEM. *p < 0.05 compared to the Control group. |
Signaling Pathway Visualization
The antisecretory action of this compound is rooted in its ability to modulate the cAMP signaling pathway within intestinal enterocytes.
Caption: this compound's modulation of the cAMP signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Racthis compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Racthis compound? [synapse.patsnap.com]
- 4. Racthis compound - Wikipedia [en.wikipedia.org]
- 5. Castor oil induced diarrhoea: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Racthis compound in the treatment of acute watery diarrhea in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated UPLC Method for the Rapid and Simultaneous Separation of Ecadotril and Its Major Metabolites
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous separation and quantification of the neutral endopeptidase inhibitor Ecadotril and its primary active metabolite, thiorphan, along with a secondary metabolite, S-methyl-thiorphan. This method is designed for use by researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies of this compound. The protocol provides detailed procedures for sample preparation and UPLC analysis, ensuring high resolution and short analysis times suitable for high-throughput screening.
Introduction
This compound, the S-enantiomer of Racthis compound, is a potent prodrug that, upon oral administration, is rapidly converted to its active metabolite, thiorphan.[1] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), which is responsible for the breakdown of endogenous enkephalins.[1] This inhibition leads to an antisecretory effect in the intestine, making this compound an effective treatment for acute diarrhea.[1] Thiorphan is further metabolized to inactive forms, such as S-methyl-thiorphan.[2] Accurate and simultaneous quantification of this compound and its metabolites is crucial for understanding its metabolic fate and for conducting pharmacokinetic and bioequivalence studies. This application note presents a UPLC method optimized for the efficient separation of these compounds.
Metabolic Pathway of this compound
This compound undergoes rapid in vivo hydrolysis to its active form, thiorphan, which is subsequently methylated to S-methyl-thiorphan.
References
Application Notes and Protocols: In Vitro Cell-Based Assays for Ecadotril Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecadotril is the active S-enantiomer of the prodrug racthis compound, a peripherally acting inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase.[1] Its therapeutic efficacy, particularly as an anti-diarrheal agent, stems from its ability to prevent the degradation of endogenous enkephalins in the gastrointestinal tract.[2] These preserved enkephalins then act on δ-opioid receptors on intestinal epithelial cells, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This cascade of events ultimately results in a decrease in intestinal hypersecretion of water and electrolytes, without affecting intestinal motility.[2][3]
These application notes provide detailed protocols for two key in vitro cell-based assays to evaluate the efficacy of this compound: a direct measure of its inhibitory effect on NEP and an assessment of its functional impact on downstream signaling pathways.
Mechanism of Action: Signaling Pathway
This compound's active metabolite, thiorphan, exerts its therapeutic effect by inhibiting neutral endopeptidase (NEP). This inhibition prevents the breakdown of endogenous enkephalins. The increased local concentration of enkephalins allows them to bind to and activate δ-opioid receptors on intestinal epithelial cells. Activation of these Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. Reduced cAMP levels ultimately lead to a decrease in intestinal fluid and electrolyte secretion.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays.
Table 1: NEP Inhibition Assay
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 / Ki | Reference |
| Thiorphan | Enzymatic Assay | Purified Neprilysin | Ki = 4.7 nM | [3] |
| Thiorphan | Cell-Based Fluorometric Assay | NEP-expressing cells (e.g., HT-29) | Expected to be in the low nM range |
Note: The Ki value is from a cell-free enzymatic assay. Cell-based IC50 values are generally expected to be higher.
Table 2: Downstream Signaling Assay (cAMP Measurement)
| Treatment Condition | Cell Line | Stimulant | Expected Outcome | Reference |
| δ-opioid agonist + Thiorphan | IRD 98 (rat intestinal epithelial) | Cholera Toxin | Potentiation of agonist-induced inhibition of cAMP | [4] |
| δ-opioid agonist | hDOR/CHO | Forskolin | ~38% inhibition of stimulated cAMP | [3] |
Experimental Protocols
Assay 1: Cell-Based Neutral Endopeptidase (NEP) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of this compound (as its active metabolite, thiorphan) on NEP in a whole-cell format.
Experimental Workflow:
Materials:
-
NEP-expressing intestinal epithelial cell line (e.g., HT-29, Caco-2)
-
Cell culture medium and supplements
-
96-well white opaque flat-bottom plates
-
Thiorphan (active metabolite of this compound)
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
Assay Buffer (e.g., HBSS)
-
Fluorescence microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture HT-29 or Caco-2 cells in appropriate medium until confluent.
-
Harvest the cells and seed them into a 96-well white opaque plate at a density of 1-2 x 10^6 cells/well.
-
Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of thiorphan in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the thiorphan stock solution in assay buffer to achieve the desired concentration range for IC50 determination.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the thiorphan dilutions to the respective wells. Include wells with vehicle control (no inhibitor) and background control (no cells).
-
Incubate the plate at 37°C for 10-15 minutes.
-
Prepare the NEP substrate working solution according to the manufacturer's instructions.
-
Add the NEP substrate working solution to all wells except the background control.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation/Emission = 330/430 nm) in kinetic mode for 60-120 minutes.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of NEP inhibition for each thiorphan concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the thiorphan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay 2: Downstream Signaling - cAMP Measurement Assay
This protocol measures the ability of a δ-opioid receptor agonist, potentiated by this compound (thiorphan), to inhibit stimulated cAMP production in intestinal epithelial cells.
Materials:
-
Intestinal epithelial cell line expressing δ-opioid receptors and NEP (e.g., IRD 98)
-
Cell culture medium and supplements
-
24- or 48-well tissue culture plates
-
Thiorphan
-
δ-opioid receptor agonist (e.g., [D-Ala², D-Leu⁵]-enkephalin - DADLE)
-
cAMP-stimulating agent (e.g., Cholera Toxin or Forskolin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Cell lysis buffer
Protocol:
-
Cell Culture and Seeding:
-
Culture IRD 98 cells in the appropriate medium.
-
Seed the cells into 24- or 48-well plates and grow to confluence.
-
-
Cell Treatment:
-
Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Treat the cells with a fixed concentration of thiorphan for 15 minutes.
-
Add the δ-opioid agonist (DADLE) at various concentrations and incubate for a further 15 minutes.
-
Stimulate the cells with a cAMP-inducing agent (e.g., 1 µg/mL Cholera Toxin or 10 µM Forskolin) for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., competitive ELISA).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Determine the percentage of inhibition of stimulated cAMP production for each agonist concentration in the presence of thiorphan.
-
Plot the percentage of inhibition against the agonist concentration to evaluate the dose-dependent effect.
-
Conclusion
The provided protocols for in vitro cell-based assays offer robust methods to assess the efficacy of this compound. The NEP inhibition assay directly measures the compound's activity against its target enzyme, while the cAMP measurement assay provides a functional readout of its downstream antisecretory mechanism. These assays are valuable tools for researchers and drug development professionals in the preclinical evaluation of NEP inhibitors.
References
- 1. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enkephalin-mediated inhibition of forskolin-stimulated rabbit luteal adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Secretory Diarrhea for Ecadotril Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory diarrhea is a debilitating condition characterized by a net intestinal secretion of fluid and electrolytes. Preclinical evaluation of anti-diarrheal agents necessitates reliable and reproducible animal models that mimic this pathophysiology. Ecadotril, a potent enkephalinase inhibitor, exerts its anti-secretory effects by protecting endogenous enkephalins from degradation, thereby reducing intestinal fluid and electrolyte hypersecretion.[1][2][3] This document provides detailed protocols for inducing secretory diarrhea in rodent models using castor oil and cholera toxin, which are suitable for assessing the efficacy of this compound.
Mechanism of Action of this compound
This compound is a prodrug that is rapidly metabolized to its active form, thiorphan.[2][3] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is located on the brush border of intestinal epithelial cells.[3] NEP is responsible for the breakdown of endogenous opioid peptides called enkephalins.[2][3] By inhibiting NEP, this compound increases the local concentration of enkephalins in the gut. These enkephalins then bind to δ-opioid receptors on enterocytes, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] Elevated cAMP is a key second messenger in the signaling cascade of many secretagogues that trigger intestinal hypersecretion.[4] By reducing cAMP levels, this compound effectively counteracts the secretory stimulus without affecting basal intestinal motility.[1][2]
Signaling Pathways
Below are diagrams illustrating the signaling pathways involved in cholera toxin-induced and castor oil-induced secretory diarrhea, and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Castor Oil-Induced Secretory Diarrhea in Rodents
This model is widely used for screening anti-diarrheal drugs. Castor oil is hydrolyzed in the small intestine to ricinoleic acid, which induces changes in intestinal motility and electrolyte transport, leading to a hypersecretory response.[5]
Materials:
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
-
Castor oil
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-diarrheal drug (e.g., Loperamide, 5 mg/kg)
-
Oral gavage needles
-
Metabolic cages with pre-weighed filter paper lining the floor
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard pellet diet and water.
-
Fasting: Fast the animals for 18-24 hours prior to the experiment, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Normal Control): Vehicle only.
-
Group II (Diarrhea Control): Vehicle + Castor oil.
-
Group III (Standard Drug): Loperamide (5 mg/kg, p.o.) + Castor oil.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Castor oil.
-
-
Drug Administration: Administer the vehicle, Loperamide, or this compound by oral gavage.
-
Diarrhea Induction: One hour after drug administration, induce diarrhea by administering castor oil orally (1 ml for rats, 0.5 ml for mice).[4][6]
-
Observation: Place each animal in an individual metabolic cage lined with pre-weighed filter paper. Observe the animals for 4-6 hours for the onset, frequency, and consistency of diarrheal stools.[7]
-
Data Collection:
-
Onset of Diarrhea: Record the time taken for the first diarrheal stool after castor oil administration.
-
Number of Stools: Count the total number of wet and total fecal droppings during the observation period.
-
Stool Weight: At the end of the observation period, weigh the filter paper with the collected feces. The net weight of the feces is determined by subtracting the initial weight of the filter paper.
-
Percentage Inhibition: Calculate the percentage inhibition of defecation using the formula: % Inhibition = [(Mean fecal weight of control group - Mean fecal weight of test group) / Mean fecal weight of control group] x 100
-
Protocol 2: Cholera Toxin-Induced Secretory Diarrhea in Rodents
This model specifically induces a secretory diarrhea that closely mimics the pathophysiology of cholera. Cholera toxin activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent fluid and electrolyte secretion.[8]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Cholera toxin (lyophilized powder)
-
Sterile water
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-secretory drug (e.g., Racthis compound, 100 mg/kg)[7]
-
Oral gavage needles
-
Metabolic cages with absorbent paper lining
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals for 18-24 hours prior to the experiment, with free access to water.
-
Cholera Toxin Preparation: Reconstitute the lyophilized cholera toxin in sterile water to a desired concentration (e.g., 10 µg/ml).[7]
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Normal Control): Vehicle only.
-
Group II (Diarrhea Control): Vehicle + Cholera toxin.
-
Group III (Standard Drug): Racthis compound (100 mg/kg, p.o.) + Cholera toxin.[7]
-
Group IV-VI (Test Groups): this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Cholera toxin.
-
-
Drug Administration: Administer the vehicle, Racthis compound, or this compound by oral gavage.
-
Diarrhea Induction: One hour after drug administration, administer 0.5 ml of the 10 µg/ml cholera toxin solution orally to each mouse.[7]
-
Observation: Place the animals individually in cages lined with absorbent paper and observe for a period of 4 hours for fecal droppings.[7]
-
Data Collection (Enteropooling Assay):
-
At the end of the 4-hour observation period, sacrifice the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pylorus to the ileo-cecal junction.
-
Measure the length of the small intestine.
-
Milk the intestinal contents into a graduated measuring cylinder to determine the volume of intestinal fluid.
-
Weigh the intestine before and after milking to determine the weight of the intestinal contents.
-
Calculate the ratio of intestinal fluid volume or weight to the intestinal length.
-
Percentage inhibition of intestinal secretion can be calculated relative to the diarrhea control group.
-
Experimental Workflow
Data Presentation
Table 1: Effect of this compound on Castor Oil-Induced Diarrhea in Rats
| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min) | Total Number of Wet Feces (in 4h) | Total Fecal Output (g) | % Inhibition of Defecation |
| Normal Control | - | - | - | - | - |
| Diarrhea Control | - | 0 | |||
| Loperamide | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 | ||||
| This compound | 40 |
Note: This table is a template for data presentation. Actual values should be obtained from experimental results.
Table 2: Effect of this compound on Cholera Toxin-Induced Intestinal Fluid Accumulation in Mice
| Treatment Group | Dose (mg/kg) | Intestinal Fluid Volume (ml) | Intestinal Fluid Weight (g) | Volume/Length Ratio (ml/cm) | % Inhibition of Secretion |
| Normal Control | - | - | |||
| Diarrhea Control | - | 0 | |||
| Racthis compound | 100 | ||||
| This compound | 10 | ||||
| This compound | 20 | ||||
| This compound | 40 |
Note: This table is a template for data presentation. Actual values should be obtained from experimental results.
Expected Outcomes
In the castor oil-induced diarrhea model, this compound is expected to significantly delay the onset of diarrhea, and reduce the frequency and weight of diarrheal stools in a dose-dependent manner.[9] In the cholera toxin-induced secretory diarrhea model, this compound is anticipated to significantly reduce the volume and weight of intestinal fluid accumulation, demonstrating its anti-secretory efficacy. Preclinical studies have shown that racthis compound (the same active substance as this compound) inhibits cholera toxin-induced secretion.[10][11]
Conclusion
The protocols outlined in this document provide robust and reproducible methods for inducing secretory diarrhea in rodent models to evaluate the efficacy of this compound. The castor oil model serves as a general screening tool for anti-diarrheal activity, while the cholera toxin model offers a more specific assessment of anti-secretory effects relevant to certain infectious diarrheas. Consistent and careful application of these protocols will yield valuable data for the preclinical development of this compound and other novel anti-diarrheal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ellagic Acid Activated PPAR Signaling Pathway to Protect Ileums Against Castor Oil-Induced Diarrhea in Mice: Application of Transcriptome Analysis in Drug Screening [frontiersin.org]
- 4. pnfs.or.kr [pnfs.or.kr]
- 5. Screening Model of Anti-diarrheal activity.pptx [slideshare.net]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. ajpbp.com [ajpbp.com]
- 8. Calcium/calcimimetic via calcium-sensing receptor ameliorates cholera toxin-induced secretory diarrhea in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Racthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Racthis compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Ecadotril's Active Metabolite, Thiorphan, in Human Plasma using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Introduction
Ecadotril, the S-isomer of Racthis compound, is an orally administered enkephalinase inhibitor used for the treatment of acute diarrhea.[1] It functions as a prodrug, which is rapidly and effectively converted in vivo to its active metabolite, thiorphan.[1][2] Thiorphan exerts the therapeutic effect by preventing the degradation of endogenous enkephalins.[2][3] Consequently, accurate quantification of thiorphan in plasma is essential for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies.[2]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of thiorphan in human plasma samples. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and reliable results.
Metabolic Pathway
Racthis compound (and its isomer this compound) is not typically the primary analyte measured in plasma. Instead, it is rapidly hydrolyzed to thiorphan, the active compound that is quantified.[2]
Experimental Protocols
Materials and Reagents
-
Thiorphan reference standard
-
Methanol (HPLC or LC-MS grade)[2]
-
Acetonitrile (HPLC or LC-MS grade)[3]
-
Formic acid (LC-MS grade)[2]
-
Ultrapure water
-
Human plasma with anticoagulant (e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)[3]
Instrumentation
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][5]
Preparation of Standards and Controls
-
Primary Stock Solutions: Prepare individual stock solutions of thiorphan and the internal standard in methanol at a concentration of 1 mg/mL.[2]
-
Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create working standard solutions for spiking.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentration range.
Sample Preparation (Protein Precipitation)
This protocol is optimized for the efficient extraction of thiorphan from human plasma.[2][3]
-
Pipette 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.[3]
-
Add 20 µL of the internal standard working solution (e.g., Lisinopril or Thiorphan-d7 at 100 ng/mL).[3]
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins.[2][3]
-
Vortex the mixture vigorously for 1 minute.[3]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the clear supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.[3]
-
Optional: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.[3]
LC-MS/MS Method Parameters
The following tables summarize typical instrument conditions. Method optimization is recommended for specific instrumentation.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Typical Value | Reference(s) |
| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | Methanol or Acetonitrile | [5][6] |
| Gradient/Isocratic | Isocratic: 65% A : 35% B or 70% B : 30% A | [4][5] |
| Flow Rate | 0.5 mL/min | [7] |
| Injection Volume | 3 - 5 µL | [5][7] |
| Column Temperature | 35°C | [7] |
| Run Time | < 3 minutes | [4][8] |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Thiorphan | Internal Standard (Lisinopril) | Reference(s) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI, Positive | [5][9][10] |
| Precursor Ion (Q1) | m/z 252.0 or 251.96 | m/z 404.1 | [6][9][10] |
| Product Ion (Q3) | m/z 218.0 or 217.97 | m/z 114.0 | [6][9][10] |
| Spray Voltage | 3.5 kV | - | [7] |
| Capillary Temp. | 270°C | - | [7] |
Method Validation and Performance
The described analytical method has been validated according to regulatory guidelines, demonstrating specificity, sensitivity, accuracy, and precision.
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Reference(s) |
| Linearity Range | 1.0 - 600 ng/mL | [4][5][9] |
| Correlation Coefficient (r²) | ≥ 0.998 | [5] |
| Lower Limit of Quantitation (LLOQ) | 1.0 - 2.5 ng/mL | [4][11] |
| Intra-day Precision (%RSD) | < 10.0% | [4] |
| Inter-day Precision (%RSD) | < 10.0% | [4] |
| Accuracy | Within 85-115% (99.38% reported) | [6] |
| Recovery | > 97% | [6][12] |
Experimental Workflow Visualization
The overall process from sample handling to final data analysis is outlined in the workflow diagram below.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of thiorphan, the active metabolite of this compound, in human plasma.[9][10] The simple protein precipitation sample preparation and short chromatographic run time are conducive to high-throughput analysis, making this method highly suitable for supporting pharmacokinetic and bioequivalence studies in drug development.[2] The validation data confirms that the method is linear, precise, and accurate, meeting the stringent requirements for bioanalytical method validation.[4][5]
References
- 1. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of racthis compound metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Active Metabolite of Racthis compound in Human Serum by LC.MS/MS and its Applica-tion to Relative Bioavailability of Two Domestic Preparation [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of thiorphan, a racthis compound metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ecadotril's Effect on Intestinal Motility in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the effects of Ecadotril (also known as Racthis compound) on intestinal motility. This document outlines the underlying mechanism of this compound, details relevant animal models, provides step-by-step experimental protocols, and presents quantitative data from preclinical studies.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1][2][3] It functions as a prodrug, rapidly hydrolyzed to its active metabolite, thiorphan.[1] NEP is responsible for the degradation of endogenous opioid peptides called enkephalins in the gastrointestinal tract. By inhibiting NEP, this compound increases the local concentration of enkephalins, which then bind to δ-opioid receptors on enterocytes.[1] This binding initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP), ultimately inhibiting the hypersecretion of water and electrolytes into the intestinal lumen.[1]
A key characteristic of this compound is its purely antisecretory mechanism of action, which distinguishes it from opioid-based antidiarrheal agents like loperamide.[1][4] While loperamide directly inhibits intestinal motility by acting on μ-opioid receptors, often leading to constipation, this compound reduces fluid and electrolyte loss without significantly affecting intestinal transit time.[1][2][3][5] This targeted action makes it an effective antidiarrheal agent with a reduced risk of side effects such as rebound constipation and bacterial overgrowth.[5]
Animal Models for Intestinal Motility Studies
Rodent models, particularly rats and mice, are the most commonly used preclinical models for evaluating the effects of compounds on intestinal motility. Their well-characterized gastrointestinal physiology and the availability of standardized testing protocols make them suitable for these studies.
-
Rats (Sprague-Dawley, Wistar): Often used for their larger size, which facilitates surgical procedures like intestinal cannulation for perfusion studies.
-
Mice (Swiss, C57BL/6): Widely used for their genetic tractability and the ability to test compounds in a cost-effective manner.
Quantitative Data on this compound's Effect on Intestinal Motility
Preclinical studies consistently demonstrate that this compound has a minimal impact on normal intestinal transit time, especially when compared to opioid agonists. The following tables summarize the available quantitative data from key preclinical studies.
Table 1: Effect of this compound (Racthis compound) on Small Intestinal Transit (SIT) in Rodents
| Animal Model | Drug | Dose | Route | Effect on Small Intestinal Transit Time | Reference |
| Rat | Racthis compound | 40 mg/kg | Oral | No significant effect | Marcais-Collado et al., 1987 (as cited in[2]) |
| Mouse | Racthis compound | 20 mg/kg | i.v. | No significant effect | Marcais-Collado et al., 1987 (as cited in[3]) |
| Mouse | Thiorphan (active metabolite) | 20 mg/kg | i.v. | No significant effect | Marcais-Collado et al., 1987 (as cited in[3]) |
Table 2: Comparative Effect of Loperamide on Small Intestinal Transit (SIT) in Rodents
| Animal Model | Drug | Dose | Route | Effect on Small Intestinal Transit Time | Reference |
| Rat | Loperamide | 2 mg/kg | Oral | Significant prolongation | Marcais-Collado et al., 1987 (as cited in[2]) |
| Mouse | Loperamide | 0.5 mg/kg | Oral | No significant effect | Marcais-Collado et al., 1987 (as cited in[3]) |
| Mouse | Loperamide | 10 mg/kg | Oral | Significant prolongation | Marcais-Collado et al., 1987 (as cited in[3]) |
| Mouse | Loperamide | 0.5 mg/kg | i.v. | Significant prolongation | Marcais-Collado et al., 1987 (as cited in[3]) |
Experimental Protocols
Charcoal Meal Intestinal Transit Test
This is a standard in vivo method to assess gastrointestinal transit time in rodents.
Objective: To measure the distance traveled by a non-absorbable marker (charcoal meal) through the small intestine in a given time period.
Materials:
-
Rodents (rats or mice)
-
This compound (Racthis compound) and vehicle control
-
Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)[6]
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler
Procedure:
-
Fasting: Fast the animals for a specified period (e.g., 6-18 hours) with free access to water to ensure an empty stomach.[7][8]
-
Drug Administration: Administer this compound or the vehicle control orally or via the desired route at a predetermined time before the charcoal meal (e.g., 30-60 minutes).
-
Charcoal Meal Administration: Administer a standardized volume of the charcoal meal suspension orally to each animal (e.g., 0.5 mL for mice, 1 mL for rats).
-
Transit Time: After a specific time (e.g., 20-30 minutes), humanely euthanize the animals by cervical dislocation.[7]
-
Measurement: Immediately open the abdominal cavity and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.
-
Data Collection: Lay the intestine flat without stretching and measure its total length. Measure the distance from the pyloric sphincter to the leading edge of the charcoal.[9]
-
Calculation: Express the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.
In Vivo Intestinal Perfusion
This technique allows for the direct measurement of fluid and electrolyte secretion or absorption in a specific segment of the intestine.
Objective: To quantify the net fluid and electrolyte transport across the intestinal mucosa.
Materials:
-
Anesthetized rodent (rat or mouse)
-
This compound (Racthis compound) and vehicle control
-
Perfusion pump
-
Isotonic perfusion solution (e.g., Tyrode's solution) containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol)
-
Catheters and tubing
-
Surgical instruments
-
Heated operating table to maintain body temperature
-
Fraction collector
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal and perform a laparotomy to expose the small intestine.
-
Intestinal Loop Preparation: Isolate a segment of the jejunum or ileum (e.g., 10-20 cm) and insert cannulas at both ends, creating a closed loop.
-
Perfusion: Perfuse the isolated intestinal loop with the perfusion solution at a constant flow rate (e.g., 0.2-1.0 mL/min).
-
Drug Administration: Administer this compound or vehicle intravenously or add it directly to the perfusion solution.
-
Sample Collection: Collect the effluent from the distal cannula at timed intervals.
-
Analysis: Measure the volume and concentration of the non-absorbable marker and electrolytes (e.g., Na+, Cl-) in the perfusate and the collected effluent.
-
Calculation: Calculate the net fluid and electrolyte transport based on the changes in the concentration of the non-absorbable marker.
Visualizations
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Comparison of the Efficacy and Tolerability of Racthis compound with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Racthis compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Ecadotril for Oral Administration in Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed protocols for the preparation and oral administration of Ecadotril formulations for preclinical research in laboratory animals, ensuring reproducible and effective delivery.
Introduction
This compound is the active metabolite of the prodrug Racthis compound, a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1][2] NEP is an enzyme responsible for the breakdown of endogenous opioid peptides called enkephalins.[3][4] By inhibiting NEP, this compound increases the local concentration of enkephalins in the gastrointestinal tract.[5] These enkephalins then act on δ-opioid receptors to reduce intestinal hypersecretion of water and electrolytes without affecting intestinal motility, making it an effective antidiarrheal agent.[5][6]
Due to the rapid and extensive conversion of Racthis compound to this compound (thiorphan) after oral administration, preclinical oral studies typically utilize Racthis compound to ensure systemic exposure to the active metabolite.[5][7] Racthis compound's poor water solubility presents a formulation challenge, often requiring a suspension for consistent oral dosing in laboratory animals.[8][9]
This document outlines standardized protocols for preparing a stable Racthis compound suspension and administering it orally to rodents, along with relevant physicochemical data and diagrams of its mechanism of action and experimental workflows.
Physicochemical Properties for Formulation
Understanding the properties of Racthis compound is critical for developing a suitable oral formulation.
| Property | Value | Reference |
| Drug Name | Racthis compound (Prodrug) | [10] |
| Active Metabolite | This compound (Thiorphan) | [7] |
| Molecular Formula | C21H23NO4S | [10] |
| Molecular Weight | 385.5 g/mol | [10] |
| Appearance | White to pale yellow crystalline substance | [11] |
| Aqueous Solubility | Very low (~10 µg/mL or 0.00176 mg/mL) | [9][12] |
| BCS Class | Class II (Low Solubility, High Permeability) | [13] |
| Melting Point | ~81-83 °C | [12] |
Mechanism of Action of this compound
This compound functions by preventing the degradation of enkephalins, thereby enhancing their natural antisecretory effects in the intestine. This pathway is crucial for its therapeutic action against diarrhea.
Figure 1: Mechanism of Action of this compound as an Enkephalinase Inhibitor.
Protocols for Oral Formulation and Administration
Protocol for Preparation of Racthis compound Oral Suspension (e.g., 10 mg/mL in 0.5% Methylcellulose)
This protocol describes the preparation of a standard suspension, a common and effective method for oral dosing of poorly soluble compounds in preclinical studies.
Materials:
-
Racthis compound powder
-
Methylcellulose (e.g., 400 cP)
-
Purified water (sterile or deionized)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Prepare the Vehicle (0.5% w/v Methylcellulose):
-
Heat approximately one-third of the total required volume of purified water to 60-70°C.
-
Weigh the required amount of methylcellulose (e.g., 0.5 g for 100 mL).
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once dispersed, remove from heat and add the remaining volume of cold purified water.
-
Continue stirring in a cold bath (e.g., ice bath) until a clear, viscous solution is formed. Store refrigerated.
-
-
Prepare the Racthis compound Suspension:
-
Calculate and weigh the required amount of Racthis compound for the desired final concentration and volume (e.g., 1 g of Racthis compound for 100 mL of a 10 mg/mL suspension).
-
Place the weighed Racthis compound powder into a clean, dry mortar.
-
Levigation (Wetting the Powder): Add a small volume of the prepared 0.5% methylcellulose vehicle to the mortar (just enough to form a thick, smooth paste).
-
Triturate the powder with the pestle until a uniform paste is achieved. This step is critical to break down powder clumps and ensure fine particle dispersion.
-
Geometric Dilution: Gradually add more of the vehicle in small portions, mixing thoroughly after each addition, until the suspension is easily transferable.
-
Transfer the contents to a final measuring container (e.g., a beaker with a stir bar or a graduated cylinder).
-
Rinse the mortar and pestle with the remaining vehicle and add it to the bulk suspension to ensure a complete transfer of the drug.
-
Bring the suspension to the final volume with the vehicle.
-
Stir the final suspension with a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
-
Storage and Handling:
-
Store the suspension in a clearly labeled, sealed container, protected from light, at 2-8°C.
-
Before each use, the suspension must be thoroughly mixed (e.g., by vortexing or stirring) to ensure uniform redispersion of the drug particles. A stability study is recommended to determine the appropriate shelf-life.
-
Protocol for Oral Administration (Gavage) in Rodents
Oral gavage is a standard method for delivering a precise volume of a liquid formulation directly into the stomach of a laboratory animal.[14] This procedure should only be performed by trained personnel to minimize stress and prevent injury.[15][16]
Materials:
-
Appropriately sized gavage needle (flexible or curved stainless steel with a ball-tip is recommended).[17]
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Animal Restraint:
-
Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[18]
-
For Mice: Scruff the mouse firmly by grasping the loose skin over the shoulders to immobilize the head.[18]
-
For Rats: Hold the rat near the thoracic region, supporting the lower body.[14]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process) to estimate the correct insertion depth and avoid stomach perforation.[15]
-
Gently insert the ball-tip of the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[17]
-
The animal should swallow as the tube enters the esophagus. The tube should pass with minimal resistance. If resistance is met or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately and restart. [17][18]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, administer the suspension slowly and steadily.[17]
-
After administration, gently remove the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.[17]
-
Experimental Workflow for Pharmacokinetic (PK) Study
A typical workflow for evaluating the oral formulation involves administration followed by bioanalysis to determine the pharmacokinetic profile of this compound.
Figure 2: Standard Experimental Workflow for an Oral Pharmacokinetic Study.
Representative Pharmacokinetic Data
Pharmacokinetic parameters of this compound (thiorphan) following oral administration of Racthis compound vary by species. The following table summarizes representative data found in the literature.
| Species | Dose of Racthis compound (Oral) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| Rat | 10 mg/kg | Data not specified | Data not specified | Data not specified, 92% eliminated in 24h | [1] |
| Rat | 40 mg/kg | Used in efficacy studies | - | - | [1] |
| Dog (Beagle) | 100 mg/kg/day (Chronic) | No adverse effects observed | - | - | [11][19] |
| Human | 100 mg | ~296 | ~1.0 | ~888 | [1][2] |
Note: Direct comparative PK values for this compound across different lab animal species are not consistently reported in a single source. Doses used in toxicity and efficacy studies are often provided instead.[1][19][20] Researchers should perform their own PK studies to characterize the formulation in their specific model.
Conclusion
The successful oral administration of this compound in laboratory animals is achieved through the formulation of its prodrug, Racthis compound, typically as a suspension in a suitable vehicle like 0.5% methylcellulose. Adherence to detailed protocols for formulation preparation and oral gavage is essential for ensuring dose accuracy, minimizing animal stress, and generating reliable, reproducible data in preclinical studies. The provided workflows and diagrams serve as a guide for researchers in the development and evaluation of oral this compound formulations.
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Enkephalinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Racthis compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nano-ntp.com [nano-ntp.com]
- 9. WO2015100234A1 - Racthis compound compositions - Google Patents [patents.google.com]
- 10. Racthis compound | C21H23NO4S | CID 107751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. scielo.br [scielo.br]
- 13. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 18. instechlabs.com [instechlabs.com]
- 19. Acute, subchronic, and chronic toxicity of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacologic Comparison of Clinical Neutral Endopeptidase Inhibitors in a Rat Model of Acute Secretory Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Validation of Ecadotril in Pharmaceutical Preparations
Introduction
Ecadotril, the (S)-enantiomer of Racthis compound, is a neutral endopeptidase inhibitor used in the treatment of acute diarrhea.[1] Ensuring the quality, safety, and efficacy of pharmaceutical preparations containing this compound requires robust analytical methods for its quantification and stability assessment. This document provides detailed application notes and protocols for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in pharmaceutical dosage forms, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
1. Analytical Method Validation Overview
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][6] The key validation parameters addressed in this document include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.
2. Chromatographic Conditions
A stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is a common and effective technique for the analysis of this compound.[7][8][9][10]
Table 1: HPLC System and Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | C18 column (e.g., BDS-Hypersil, 250mm x 4.6mm, 5µm)[8][9][10] |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.5) and Acetonitrile (40:60 v/v)[8][9][10] |
| Flow Rate | 1.0 mL/min[8][10] |
| Detection Wavelength | 230 nm[8][10] or 231 nm[7] |
| Injection Volume | 20 µL[8] |
| Column Temperature | 30 ± 2°C[8] |
| Run Time | 15 minutes[8] |
3. Experimental Protocols
The following sections provide detailed protocols for validating the analytical method for this compound.
3.1. Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7][11]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1N HCl and reflux for a specified period. Neutralize the solution before injection.[11]
-
Alkali Hydrolysis: Treat the drug substance with 0.1N NaOH at room temperature for a defined time, followed by neutralization.[11]
-
Oxidative Degradation: Expose the this compound solution to 3% hydrogen peroxide (H₂O₂) for a set duration.[11]
-
Photolytic Degradation: Expose the drug substance in solution to sunlight for several hours.[11]
-
Thermal Degradation: Keep the solid drug substance in an oven at an elevated temperature.
-
Analyze all stressed samples, along with an unstressed sample and a blank, using the specified HPLC method.
-
Assess the chromatograms for the resolution between the this compound peak and any degradation product peaks. The method is considered stability-indicating if the peaks are well-resolved.
3.2. Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[2][4]
Protocol for Linearity:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
From the stock solution, prepare a series of at least five dilutions to cover the expected concentration range (e.g., 5-15 µg/mL or 10-200 µg/mL).[7][9]
-
Inject each dilution in triplicate into the HPLC system.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Representative Linearity Data
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 5 - 15 µg/mL | As per method requirement |
| Correlation Coefficient (r²) | 0.999[9] | ≥ 0.999 |
| Regression Equation | y = mx + c | - |
3.3. Accuracy
Accuracy is the closeness of the test results to the true value and is often determined by recovery studies.[4]
Protocol for Accuracy:
-
Prepare a sample solution of a known concentration from the pharmaceutical formulation.
-
Spike the sample solution with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[8]
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percentage recovery for each level.
Table 3: Representative Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 8 | - | 98.20 - 99.52%[8] | ≤ 2.0% |
| 100% | 10 | - | 98.20 - 99.52%[8] | ≤ 2.0% |
| 120% | 12 | - | 98.20 - 99.52%[8] | ≤ 2.0% |
3.4. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.[2][4]
Protocol for Precision:
-
Repeatability (Intra-day Precision):
-
Prepare six separate sample solutions from the same batch of the pharmaceutical formulation at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (% RSD) of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the % RSD for this set of measurements and compare it with the repeatability results.
-
Table 4: Representative Precision Data
| Parameter | % RSD | Acceptance Criteria |
| Repeatability (n=6) | < 2.0% | ≤ 2.0% |
| Intermediate Precision (n=6) | < 2.0% | ≤ 2.0% |
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]
Protocol for LOD and LOQ (based on the calibration curve):
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (y-intercepts of regression lines) and S is the slope of the calibration curve.
-
Table 5: Representative LOD and LOQ Data
| Parameter | Result |
| Limit of Detection (LOD) | 50 ng/mL[8][9] |
| Limit of Quantitation (LOQ) | 100 ng/mL[8][9] |
3.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Protocol for Robustness:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% in organic solvent).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 2°C).
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, theoretical plates).
4. System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[4]
Table 6: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (from 6 replicate injections) | ≤ 2.0% |
The described HPLC method for the determination of this compound in pharmaceutical preparations, when validated according to the outlined protocols, is demonstrated to be specific, linear, accurate, precise, and robust. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to implement and validate a reliable analytical method for the quality control of this compound formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. researchgate.net [researchgate.net]
- 11. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ecadotril Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Ecadotril, achieving a high yield of this potent neutral endopeptidase inhibitor is crucial for efficient drug development and production. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on identifying and resolving issues that lead to low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: this compound, the (S)-enantiomer of Racthis compound, is typically synthesized via the coupling of two key intermediates: (S)-3-(acetylthio)-2-benzylpropanoic acid and benzyl glycinate. The most common methods for the amide bond formation are:
-
Carbodiimide-mediated coupling: Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).
-
Acid chloride formation: Converting the carboxylic acid to its more reactive acid chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with benzyl glycinate.
Q2: My overall yield is consistently low. What are the most likely causes?
A2: Low yields in this compound synthesis can stem from several factors throughout the process. The most common culprits include:
-
Incomplete coupling reaction: The amide bond formation between the two main fragments may not have gone to completion.
-
Side reactions: The formation of byproducts during the coupling step can consume starting materials and complicate purification.
-
Degradation of starting materials or product: The thioester moiety in this compound and its precursor is susceptible to hydrolysis under certain conditions.
-
Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents can significantly impact the yield.
-
Loss of product during workup and purification: this compound may be lost during extraction, washing, or recrystallization steps.
-
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.
Q3: I am using the DCC/HOBt coupling method and suspect side reactions are occurring. What are the common byproducts?
A3: The DCC/HOBt coupling method, while effective, is known to produce certain side products that can lower the yield of the desired this compound. Key byproducts to be aware of include:
-
N-acylurea: This is a common byproduct formed by the rearrangement of the O-acylisourea intermediate. It is often difficult to remove from the final product.
-
Dicyclohexylurea (DCU): The byproduct of DCC activation, which is largely insoluble in many organic solvents and can be removed by filtration. However, some may remain in solution and co-precipitate with the product.
-
Racemization: While HOBt helps to suppress racemization, some loss of stereochemical purity can occur, leading to the formation of the undesired (R)-enantiomer.
Q4: How can I minimize the formation of N-acylurea?
A4: To minimize the formation of the problematic N-acylurea byproduct:
-
Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of the rearrangement that leads to N-acylurea.
-
Use of HOBt: The addition of HOBt is crucial as it reacts with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.
-
Order of addition: Add DCC to a pre-mixed solution of the carboxylic acid, HOBt, and the amine component.
Q5: The thioester group in my starting material or product seems to be unstable. How can I prevent its hydrolysis?
A5: The acetylthio group is susceptible to hydrolysis, especially under basic or strongly acidic conditions. To prevent this:
-
Maintain neutral or slightly acidic pH: During workup and purification, avoid prolonged exposure to strong bases or acids.
-
Anhydrous conditions: Ensure that all solvents and reagents are dry, as water can facilitate hydrolysis.
-
Temperature control: Higher temperatures can accelerate the rate of hydrolysis.
Q6: What are the best practices for purifying this compound to maximize yield and purity?
A6: Purification is a critical step where significant product loss can occur. Effective purification strategies include:
-
Recrystallization: This is a common method for purifying the final product. The choice of solvent is critical. A solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. Common solvents for similar compounds include ethanol, methanol, or mixtures with water.[1]
-
Column chromatography: For smaller scale syntheses or to remove stubborn impurities, silica gel column chromatography can be employed.
-
Washing: During the workup, washing the organic layer with dilute acid (to remove unreacted amine) and dilute base (to remove unreacted carboxylic acid) can improve the purity of the crude product before recrystallization. Care must be taken to avoid hydrolysis of the thioester.
Quantitative Data Summary
The following tables summarize key reaction parameters and their potential impact on the yield of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.
Table 1: Influence of Coupling Reaction Parameters on Yield
| Parameter | Suboptimal Condition | Potential Negative Impact on Yield | Recommended Condition |
| Temperature | Too high (> 25 °C) | Increased side reactions (e.g., N-acylurea formation, racemization) | 0 °C to room temperature |
| Reaction Time | Too short | Incomplete reaction | Monitor by TLC/HPLC until starting material is consumed (typically 12-24 hours) |
| Too long | Increased side reactions and potential for product degradation | ||
| Stoichiometry | Excess DCC | Increased formation of DCU and potential for side reactions | 1.0 - 1.2 equivalents |
| Insufficient HOBt | Increased racemization and N-acylurea formation | 1.0 - 1.2 equivalents |
Table 2: Troubleshooting Low Yields During Purification
| Observation | Probable Cause | Suggested Solution |
| Significant loss of product after recrystallization | This compound is too soluble in the chosen solvent at low temperature. | Use a less polar solvent or a mixed solvent system. Ensure the solution is fully saturated before cooling. |
| Product oils out instead of crystallizing | The crude product is highly impure, or the cooling rate is too fast. | Purify the crude product by column chromatography before recrystallization. Allow the solution to cool slowly. |
| Final product has low melting point and broad peak on HPLC | Presence of impurities, possibly the diastereomer. | Re-purify by recrystallization or preparative HPLC. Check the chiral purity of the starting materials. |
Experimental Protocols
Key Experiment: DCC/HOBt Mediated Coupling for this compound Synthesis
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
(S)-3-(acetylthio)-2-benzylpropanoic acid
-
Benzyl glycinate p-toluenesulfonate salt
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-(acetylthio)-2-benzylpropanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add benzyl glycinate p-toluenesulfonate salt (1.0 eq) to the solution, followed by the dropwise addition of a tertiary amine base such as triethylamine (1.1 eq) at 0 °C. Stir the mixture for 15-20 minutes.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Visualizations
This compound Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Overcoming poor solubility of Ecadotril in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of Ecadotril.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a significant challenge?
A1: this compound is the active S-enantiomer of Racthis compound, an oral antidiarrheal agent.[1][2] It functions as a prodrug, meaning it is rapidly metabolized in the body to its active form, Thiorphan.[2][3] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for breaking down endogenous enkephalins in the intestine.[2][4] By protecting these enkephalins, Thiorphan reduces the excessive secretion of water and electrolytes into the intestinal lumen, which is characteristic of acute diarrhea.[4][5]
The primary challenge with this compound lies in its physicochemical properties. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high intestinal permeability but poor aqueous solubility.[6][7] This low solubility can limit its dissolution rate in the gastrointestinal tract, potentially affecting its overall bioavailability and therapeutic efficacy.[6][8] Studies on its racemate, Racthis compound, report its aqueous solubility to be extremely low, in the range of 0.00176 mg/mL.[9]
Q2: How does the prodrug this compound exert its therapeutic effect?
A2: this compound itself is a less potent inhibitor of the target enzyme.[4] Upon oral administration, it is quickly absorbed and hydrolyzed by esterases in the body to form its active metabolite, Thiorphan.[2][3] Thiorphan then inhibits the neutral endopeptidase (NEP) enzyme located in the intestinal epithelium.[4] This inhibition prevents the degradation of enkephalins, which are naturally occurring peptides that regulate intestinal secretion. The resulting increase in local enkephalin levels leads to a reduction in cyclic AMP (cAMP), which in turn decreases the hypersecretion of water and electrolytes into the intestine without affecting intestinal motility.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Racthis compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin inclusion complex of racthis compound: effect of drug-β- cyclodextrin ratio and the method of complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. scielo.br [scielo.br]
Technical Support Center: Addressing Variability in Ecadotril Preclinical Study Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability encountered during preclinical studies of Ecadotril.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the S-enantiomer of Racthis compound, an orally active enkephalinase inhibitor. It is a prodrug that is rapidly metabolized to its active form, thiorphan.[1] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase. This enzyme is responsible for breaking down endogenous enkephalins, which are peptides that regulate intestinal water and electrolyte secretion. By inhibiting NEP, thiorphan increases the local concentration of enkephalins in the intestinal epithelium. These enkephalins then bind to delta-opioid receptors, leading to a decrease in intracellular cyclic AMP (cAMP). This reduction in cAMP reverses the hypersecretion of water and electrolytes into the intestinal lumen, which is a key mechanism in many types of diarrhea.[1][2]
Q2: Why are the results of my this compound preclinical studies showing high variability?
A2: Variability in preclinical studies with this compound can arise from several factors, broadly categorized as pharmacological, biological, and procedural.
-
Pharmacological Factors:
-
Prodrug Metabolism: this compound is a prodrug that needs to be converted to its active metabolite, thiorphan. The rate and extent of this conversion can vary between individual animals, leading to different levels of active drug at the target site.
-
Formulation: As a hydrophobic compound, the formulation of this compound for oral administration can significantly impact its dissolution and absorption, contributing to variability in bioavailability.[3]
-
-
Biological Factors:
-
Genetic Differences: Variations in the genes encoding for drug-metabolizing enzymes and transporters among different animal strains can lead to diverse pharmacokinetic profiles.[4]
-
Physiological State: The health status, age, sex, and even the gut microbiome of the animals can influence drug absorption, metabolism, and response.[5]
-
Disease Model Induction: The method and consistency of inducing the disease state (e.g., diarrhea) can be a major source of variability in efficacy studies.
-
-
Procedural Factors:
-
Dosing Technique: Inaccurate or inconsistent oral gavage technique can lead to variations in the administered dose and cause stress to the animals, which can affect physiological responses.[4]
-
Environmental Conditions: Differences in housing, diet, and handling can introduce variability.
-
Assay Performance: Variability can also be introduced during sample collection, processing, and analysis.
-
Q3: My in vitro enkephalinase inhibition assay results are inconsistent. What should I check?
A3: Inconsistent results in in vitro enkephalinase inhibition assays can be due to several factors. Here are some key aspects to troubleshoot:
-
Enzyme Activity: Ensure the enkephalinase enzyme is active and used at a consistent concentration. Enzyme activity can degrade over time, even when stored correctly.
-
Substrate Concentration: The concentration of the substrate can influence the apparent IC50 value of the inhibitor. It is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km).
-
Inhibitor Preparation: Verify the accuracy of your serial dilutions for this compound or its active metabolite, thiorphan. Given that this compound is a prodrug, for in vitro assays with purified enzymes, using thiorphan directly is often recommended for more accurate IC50 determination.[6]
-
Incubation Times: Ensure consistent pre-incubation of the enzyme with the inhibitor before adding the substrate, and a consistent reaction time.
-
Assay Buffer and Conditions: Check the pH and composition of your assay buffer. The presence of certain ions or chelating agents can affect enzyme activity. Maintain a constant temperature throughout the assay.
-
Detection Method: If using a fluorescence-based assay, be mindful of potential background fluorescence from your sample or reagents. Include appropriate controls to account for this.
Q4: I am observing inconsistent anti-diarrheal effects of this compound in my animal models. What are the likely causes?
A4: Variability in the anti-diarrheal efficacy of this compound in preclinical models can be attributed to several factors:
-
Model Induction: The method of inducing diarrhea (e.g., castor oil, cholera toxin) can have inherent variability. Ensure the inducing agent is administered consistently and that the onset and severity of diarrhea are monitored carefully.
-
Animal Strain and Gut Microbiota: Different rodent strains can exhibit varying sensitivities to diarrheal agents and may metabolize this compound differently. The composition of the gut microbiota can also influence the severity of diarrhea and the animal's response to treatment.
-
Diet and Hydration Status: The diet of the animals can affect gastrointestinal transit time and the severity of diarrhea. Ensure consistent access to food and water, especially as dehydration is a consequence of diarrhea.
-
Outcome Measures: The parameters used to assess anti-diarrheal activity (e.g., fecal weight, number of wet stools, intestinal fluid accumulation) should be measured consistently and at standardized time points.
-
Formulation and Dosing: As mentioned previously, the formulation and administration of this compound are critical for consistent oral absorption.
Troubleshooting Guides
Guide 1: High Variability in Pharmacokinetic (PK) Studies
This guide addresses common issues leading to high variability in the pharmacokinetic parameters of this compound (and its active metabolite thiorphan) in rodent studies.
| Observed Issue | Potential Causes | Troubleshooting Steps |
| High inter-animal variability in Cmax and AUC after oral dosing | Inconsistent Oral Absorption: - Formulation not homogenous. - Improper gavage technique. - Variable gastric pH and food content. | Formulation Optimization: - Ensure the suspension is uniform. Use a consistent vehicle and sonicate or vortex immediately before dosing each animal. Standardize Dosing Procedure: - Train all personnel on proper oral gavage technique to minimize stress and ensure accurate delivery.[4] - Verify dose volume based on the most recent body weight. Control for GI Variables: - Fast animals overnight to reduce variability in gastric pH and food effects.[4] |
| Rapid and variable clearance | High Metabolic Rate in Rodents: - Strain-specific differences in metabolic enzymes (e.g., CYPs). | Strain Selection: - Be aware of the metabolic characteristics of the rodent strain being used. Consider a pilot study in a different strain if high metabolism is suspected. |
| Inconsistent plasma concentrations at early time points | Variable Rate of Conversion to Thiorphan: - Differences in esterase activity among animals. | Measure Both Compounds: - Quantify both this compound and thiorphan concentrations in plasma to understand the conversion kinetics. |
| Low or undetectable drug levels | Poor Bioavailability: - Low aqueous solubility of this compound. - First-pass metabolism. | Formulation Improvement: - Consider formulation strategies to enhance solubility, such as using co-solvents or creating a microemulsion, if appropriate for the study goals.[7] |
Guide 2: Inconsistent Efficacy in Anti-Diarrheal Models
This guide provides troubleshooting for variability in efficacy studies using common preclinical models of diarrhea.
| Observed Issue | Potential Causes | Troubleshooting Steps |
| High variability in the onset and severity of diarrhea in the control group | Inconsistent Model Induction: - Variable dose of the inducing agent (e.g., castor oil). - Differences in animal sensitivity. | Standardize Induction Protocol: - Administer a precise volume of the inducing agent based on body weight. - Ensure the inducing agent is from the same batch and stored correctly. Acclimatize Animals: - Allow for a proper acclimatization period before the experiment to reduce stress-related variability. |
| Inconsistent reduction in diarrheal parameters with this compound treatment | Variable Drug Exposure: - See PK troubleshooting guide. Timing of Treatment: - The time between drug administration and induction of diarrhea is critical. | Optimize Dosing Schedule: - Administer this compound at a consistent time point before the induction of diarrhea, based on its known Tmax. Refine Outcome Measures: - Use multiple, objective measures of diarrhea (e.g., total weight of wet feces, percentage of animals with diarrhea) and record them at fixed intervals. |
| Lack of a clear dose-response relationship | Dose Range Too Narrow or Too High: - The selected doses may be on the plateau of the dose-response curve. High Intrinsic Variability: - The biological variability in the model may be masking the dose effect. | Expand Dose Range: - Test a wider range of doses in a pilot study to identify the dynamic portion of the dose-response curve. Increase Sample Size: - A larger number of animals per group may be needed to detect statistically significant differences in the presence of high variability. |
Data Presentation
Table 1: In Vitro Inhibitory Potency of Racthis compound and its Active Metabolite, Thiorphan
| Compound | Enzyme Source | IC50 / Ki | Reference |
| Racthis compound | Purified NEP from mouse brain | Ki: 4500 nM | [1] |
| Thiorphan | Purified NEP from mouse brain | Ki: 6.1 nM | [1] |
| Racthis compound (pre-incubated) | Rat brain membranes | Apparent Ki: 8.6 nM | [1] |
| Thiorphan | Striatal membranes | IC50: 4.7 nM | [1] |
| Thiorphan | Purified NEP | IC50: 1.8 nM | [1] |
Note: The significantly lower apparent Ki for pre-incubated Racthis compound suggests its conversion to the more potent thiorphan in the presence of tissue enzymes.[1]
Table 2: Effect of Racthis compound on Cholera Toxin-Induced Hypersecretion in a Canine Jejunal Loop Model
| Parameter | Cholera Toxin-Induced Secretion (Vehicle) | Cholera Toxin-Induced Secretion with Racthis compound (10 mg/kg, p.o.) | % Inhibition |
| Water Flux (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | 49.3% |
| Sodium Flux (µmol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | 88.2% |
| Potassium Flux (µmol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | 51.3% |
Data adapted from a study directly demonstrating the antisecretory activity of Racthis compound. The effect was suppressed by the opioid antagonist naloxone, confirming the mechanism of action.[2][8]
Experimental Protocols
Protocol 1: In Vitro Enkephalinase (NEP) Inhibition Assay
Objective: To determine the in vitro potency of a test compound (e.g., thiorphan) to inhibit enkephalinase activity.
Materials:
-
Purified recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, pH 7.4)
-
Test compound (thiorphan) and vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final concentration of DMSO should be kept constant across all wells (e.g., <1%).
-
Add a fixed amount of NEP to each well, except for the "no enzyme" control wells.
-
Add the different concentrations of the test compound or vehicle to the respective wells.
-
Include a "no inhibitor" (positive) control and a "no enzyme" (background) control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 60 minutes, with readings every 1-2 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition relative to the "no inhibitor" control against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Castor Oil-Induced Diarrhea Model in Mice
Objective: To evaluate the anti-diarrheal efficacy of this compound in vivo.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Castor oil
-
Loperamide (positive control)
-
Metabolic cages with blotting paper lining the floor
Procedure:
-
House the mice individually in metabolic cages and fast them for 18 hours with free access to water.
-
Group the animals (n=6-8 per group): Vehicle control, positive control (Loperamide, e.g., 3 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).
-
Administer the vehicle, Loperamide, or this compound orally (p.o.) by gavage.
-
One hour after treatment, administer 0.5 mL of castor oil orally to each mouse.[9][10][11]
-
Record the following parameters:
-
Onset of diarrhea: Time from castor oil administration to the first wet stool.
-
Number of wet stools: Count the number of characteristic diarrheal droppings.
-
Weight of wet stools: Weigh the blotting paper at the end of the observation period and subtract the initial weight.
-
-
Data Analysis: Compare the mean values of the measured parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). Calculate the percentage inhibition of defecation.
Mandatory Visualization
Caption: Mechanism of action of this compound in reducing intestinal hypersecretion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2001097801A2 - Dry powder formulation comprising racthis compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Voluntary oral administration of drugs in mice [protocols.io]
- 8. Racthis compound demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. pnfs.or.kr [pnfs.or.kr]
- 11. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Ecadotril Peak Resolution
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Ecadotril (also known as Racthis compound). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and recommended solutions.
Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound peak?
A1: Poor peak shape can be caused by several factors. Here are some common causes and troubleshooting steps:
-
Column Overload: Injecting too much sample can lead to peak distortion.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic pH is often beneficial. One method successfully used a mobile phase containing 20 mM phosphate buffer at pH 3.5.[5]
-
-
Secondary Interactions: Active sites on the column packing material can interact with the analyte, causing tailing.[2]
-
Solution: Use a well-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
-
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.[4]
-
Q2: I am seeing extraneous or "ghost" peaks in my chromatogram. What could be the cause?
A2: Ghost peaks are typically due to contamination in the HPLC system or the sample.[2]
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks.
-
Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis.
-
Solution: Implement a robust needle wash program on your autosampler and flush the column with a strong solvent between analyses.
-
-
Sample Degradation: this compound can degrade under certain conditions, leading to the appearance of degradation products as extra peaks.[7][8]
-
Solution: Ensure proper sample handling and storage. If conducting forced degradation studies, be aware of the expected degradation products.
-
Q3: How can I improve the resolution between the this compound peak and its impurities or degradation products?
A3: Achieving baseline resolution is critical for accurate quantification. Here are several strategies to improve peak resolution:[9]
-
Optimize Mobile Phase Composition: Changing the organic modifier (e.g., switching between acetonitrile and methanol) or the ratio of organic to aqueous phase can significantly alter selectivity.[10]
-
Adjust Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the run time.[1][9]
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a different column stationary phase (e.g., from C18 to a Cyano or Phenyl column) can provide different selectivity.[10] An Acquity HSS Cyano column has been used successfully for separating degradation products.[7][12]
-
Modify Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[13][14] However, be mindful of potential analyte degradation at elevated temperatures.
Q4: My retention times are shifting between injections. What should I check?
A4: Retention time variability can compromise data quality.
-
Inconsistent Mobile Phase Preparation:
-
Solution: Prepare the mobile phase accurately and consistently. For gradient elution, ensure the proportioning valves of your HPLC system are functioning correctly.[3]
-
-
Fluctuations in Column Temperature:
-
Pump Issues:
Data Presentation: HPLC Method Parameters for this compound Analysis
The following tables summarize various reported HPLC methods for the analysis of this compound, providing a comparative overview of key experimental parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | C18 | C18 (Bondapak) | Acquity HSS Cyano | C18 | C18 (BDS-Hypersil) |
| Mobile Phase | Acetonitrile:Methanol:Water:Acetic Acid (52:28:20:0.1 v/v/v/v)[8][11] | Acetonitrile:Methanol:Water (50:40:10 v/v)[6] | 0.1% Formic Acid and Acetonitrile (Gradient)[7][12] | Methanol:Water (80:20 v/v)[16][17] | 20 mM Phosphate Buffer (pH 3.5):Acetonitrile (40:60)[5] |
| Flow Rate | 0.7 mL/min[11] | 1.0 mL/min[6] | Not Specified | 1.2 mL/min[12][16] | 1.0 mL/min[5] |
| Detection Wavelength | 232 nm[8][11] | 217 nm[6] | Not Specified | 231 nm[12][16] | 230 nm[5] |
| Column Temperature | Not Specified | Ambient[6] | Not Specified | Not Specified | 30 ± 2°C[5] |
Experimental Protocols
Below are detailed methodologies for two distinct HPLC methods for this compound analysis.
Protocol 1: Isocratic RP-HPLC Method [6]
-
Mobile Phase Preparation: Mix acetonitrile, methanol, and water in a ratio of 50:40:10 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes.
-
Chromatographic System: Use a C18 column (e.g., Bondapak, 250 x 4.6 mm, 5 µm particle size).
-
Flow Rate: Set the pump to a flow rate of 1.0 mL/min.
-
Column Temperature: Maintain an ambient column temperature.
-
Detection: Set the UV detector to a wavelength of 217 nm.
-
Injection Volume: Inject the desired volume of the sample solution.
-
Analysis: The retention time for this compound is approximately 3.168 minutes under these conditions.
Protocol 2: Stability-Indicating RP-HPLC Method [8][11]
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile, methanol, water, and acetic acid in a ratio of 52:28:20:0.1 (v/v/v/v).
-
Chromatographic System: Employ a C18 analytical column.
-
Flow Rate: Set the mobile phase flow rate to 0.7 mL/min.
-
Detection: Monitor the eluent at a UV wavelength of 232 nm.
-
Sample Preparation: Dissolve the sample in methanol to achieve a suitable concentration (e.g., within the linear range of 4-40 µg/mL).
-
Injection: Inject 20 µL of the sample solution.
-
Analysis: This method is effective for separating this compound from its alkaline degradation products.
Visualizations
The following diagrams illustrate a general experimental workflow for HPLC method development and a logical troubleshooting pathway for common peak resolution issues.
Caption: A typical experimental workflow for HPLC analysis.
Caption: A troubleshooting guide for HPLC peak resolution issues.
References
- 1. youtube.com [youtube.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. mastelf.com [mastelf.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Forced degradation study of racthis compound: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating methods for the determination of racthis compound in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biosciencetrends.com [biosciencetrends.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. [PDF] Stability Indicating HPLC Method for Determination of Racthis compound in Solid Dosage Form | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Potential drug-drug interactions with Ecadotril in co-administration studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential drug-drug interactions with Ecadotril in co-administration studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Are there any known drug-drug interactions with this compound from co-administration studies?
Currently, there is a lack of specific published clinical studies detailing drug-drug interactions for this compound when co-administered with other drugs. The available information is primarily focused on its racemic form, Racthis compound. For Racthis compound, no clinically significant drug-drug interactions have been formally described in humans.[1]
Q2: What is the metabolic pathway of this compound and its potential for pharmacokinetic interactions?
This compound is the S-enantiomer of Racthis compound.[2] Racthis compound is a prodrug that is rapidly and effectively metabolized to its active metabolite, thiorphan, which is responsible for its therapeutic effect.[2][3][4] Thiorphan is approximately 90% bound to plasma proteins.[1][4]
Studies on Racthis compound and its primary metabolites indicate that they do not inhibit or induce the major cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, nor do they induce UGT enzymes.[1] This suggests a low potential for pharmacokinetic interactions when this compound is co-administered with drugs that are substrates, inhibitors, or inducers of these enzyme systems.
Troubleshooting Guide
Issue: Designing a co-administration study with this compound and a novel compound.
Recommended Approach:
-
Assume a similar metabolic profile to Racthis compound: In the absence of specific data for this compound, a conservative approach is to assume its drug interaction potential is similar to that of Racthis compound.
-
Focus on pharmacodynamic interactions: Given the low likelihood of pharmacokinetic interactions, initial studies should focus on potential pharmacodynamic interactions, particularly with drugs that have similar therapeutic or adverse effect profiles.
-
Consider theoretical interactions: While extensive metabolism-based interactions are not expected, there is a theoretical risk of angioedema when co-administered with Angiotensin-Converting Enzyme (ACE) inhibitors due to the inhibition of neutral endopeptidase (NEP).[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of Racthis compound and its Active Metabolite Thiorphan
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed after oral administration. | [1] |
| Time to Cmax | Approximately 60 minutes. Delayed by food. | [1] |
| Metabolism | Rapidly and effectively metabolized to the active metabolite, thiorphan. | [1][2] |
| Protein Binding (Thiorphan) | ~90% | [1][4] |
| Elimination Half-life (NEP inhibition) | ~3 hours | [1] |
| Excretion | Primarily via urine (81.4%) and feces (8%). | [1][4] |
Table 2: Summary of Cytochrome P450 and UGT Enzyme Interaction Potential for Racthis compound
| Enzyme | Interaction Potential (Inhibition/Induction) | Reference |
| CYP1A2 | No inhibition or induction observed. | [1] |
| CYP2C9 | No inhibition or induction observed. | [1] |
| CYP2C19 | No inhibition or induction observed. | [1] |
| CYP2D6 | No inhibition or induction observed. | [1] |
| CYP3A4 | No inhibition or induction observed. | [1] |
| UGT Enzymes | No induction observed. | [1] |
Experimental Protocols
Protocol: In Vitro Assessment of Drug Interaction Potential
To assess the potential for drug-drug interactions with a novel compound, a standard in vitro experimental workflow can be followed.
Caption: Workflow for in vitro drug-drug interaction assessment.
Signaling Pathways and Logical Relationships
Diagram: this compound's Mechanism of Action and Theoretical Interaction with ACE Inhibitors
The following diagram illustrates the mechanism of action of this compound and the theoretical basis for a potential pharmacodynamic interaction with ACE inhibitors.
Caption: Theoretical pharmacodynamic interaction between this compound and ACE inhibitors.
References
- 1. Racthis compound - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allfordrugs.com [allfordrugs.com]
Technical Support Center: Managing Ecadotril Degradation in Alkaline Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Ecadotril in alkaline environments. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Q1: I am observing a rapid loss of this compound in my experimental setup. What could be the primary cause?
A1: this compound is highly susceptible to degradation in alkaline conditions. The primary cause of its instability is the hydrolysis of its thioester and ester functional groups, which is significantly accelerated at a basic pH. Even mildly alkaline conditions can lead to a substantial loss of the active compound. One study reported that in a methanolic solution with an alkaline medium, the drug degraded almost immediately.[1] Another investigation showed 28.4% degradation of Racthis compound (the racemic form of this compound) in 0.1N NaOH at 70°C in just 10 minutes.
Q2: My solution's pH is only slightly alkaline (around pH 8-9), yet I'm still seeing degradation. Is this expected?
A2: Yes, this is expected. While the degradation rate is most rapid in strongly alkaline solutions, this compound's ester and thioester bonds are prone to hydrolysis even at moderately alkaline pH levels. The rate of degradation is pH-dependent, and any pH above neutral (pH 7) will contribute to the breakdown of the molecule.
Q3: How can I confirm that the loss of my compound is due to alkaline hydrolysis?
A3: To confirm alkaline hydrolysis, you can perform a stability-indicating analysis using methods like High-Performance Liquid Chromatography (HPLC).[1] By running a time-course experiment and analyzing samples at different time points, you can monitor the decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to its degradation products. Comparing the chromatograms of your experimental samples with those from forced degradation studies (e.g., intentionally exposing this compound to a known alkaline solution) can help identify the degradation products.
Q4: What are the expected degradation products of this compound in an alkaline medium?
A4: Under alkaline conditions, this compound is expected to hydrolyze at both the thioester and the ester linkages. This results in the formation of several degradation products. The primary degradation pathway involves the cleavage of the thioester bond to release a thiol, and hydrolysis of the ester bond to form a carboxylic acid. A proposed pathway suggests the formation of thiorphan, which is the active metabolite, and other related substances.
Frequently Asked Questions (FAQs)
Q5: What is the optimal pH range to maintain the stability of this compound in solution?
A5: To minimize degradation, this compound solutions should be maintained at an acidic to neutral pH. While specific long-term stability data at various pH levels is not extensively available in the public domain, it is clear that alkaline conditions must be avoided. For experimental purposes, buffering your solution to a pH below 7 is recommended.
Q6: Are there any formulation strategies to protect this compound from alkaline degradation?
A6: While specific formulation strategies for this compound are not widely published, general principles for stabilizing ester and thioester-containing drugs can be applied. These include:
-
pH control: Using acidic buffers to maintain a low pH environment.
-
Microencapsulation: Encapsulating the drug in a protective matrix can create a microenvironment with a more favorable pH and limit its exposure to alkaline conditions.
-
Solid Dispersions: Creating solid dispersions with acidic polymers can help maintain a lower pH around the drug molecules even when dispersed in a neutral or slightly alkaline medium.
-
Aprotic Solvents: In non-aqueous formulations, using aprotic solvents can prevent hydrolysis. However, the suitability of this approach depends on the specific application.
Q7: How does temperature affect the degradation of this compound in alkaline conditions?
A7: Elevated temperatures will accelerate the rate of alkaline hydrolysis of this compound. As with most chemical reactions, an increase in temperature provides more energy for the molecules to overcome the activation energy barrier of the hydrolysis reaction. Therefore, to minimize degradation, it is recommended to work with this compound solutions at reduced temperatures (e.g., on ice) whenever possible, especially if an alkaline pH cannot be completely avoided.
Q8: Can I use co-solvents to improve the stability of this compound?
A8: The use of co-solvents can have a complex effect on the stability of this compound. While some co-solvents might reduce the activity of water and thus slow down hydrolysis, others could potentially participate in the degradation process. For instance, one study noted that the use of methanol as a co-solvent in forced degradation studies led to the formation of pseudo degradation products. Therefore, the choice of a co-solvent should be carefully evaluated for its impact on this compound's stability under your specific experimental conditions.
Quantitative Data on this compound Degradation
The available literature on the degradation of this compound in alkaline conditions is largely qualitative, describing the degradation as rapid or immediate. However, some quantitative data from forced degradation studies is available.
| Condition | % Degradation | Reference |
| 0.1N NaOH at 70°C for 10 minutes | 28.4% | |
| Alkaline medium (methanolic solution) | Immediate | [1] |
| 0.1 N NaOH, reflux for 2 hours | Complete |
Note: There is a lack of publicly available kinetic data (e.g., rate constants, half-lives) for the degradation of this compound at milder alkaline pH values (pH 8-10) and various temperatures. Researchers are advised to perform their own stability studies under their specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Alkaline Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and assess its stability under harsh alkaline conditions.
Materials:
-
This compound standard
-
0.1 N Sodium Hydroxide (NaOH) solution
-
0.1 N Hydrochloric Acid (HCl) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
In a volumetric flask, add a known volume of the this compound stock solution.
-
Add a specific volume of 0.1 N NaOH to initiate degradation.
-
If desired, the reaction can be heated to a specific temperature (e.g., 70°C) for a defined period (e.g., 10 minutes).
-
After the specified time, neutralize the solution by adding an equivalent amount of 0.1 N HCl.
-
Dilute the solution to a suitable concentration for HPLC analysis using a mixture of water and methanol as the diluent.
-
Inject the sample into the HPLC system and analyze the chromatogram for the parent this compound peak and any degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its degradation products, allowing for the quantification of the remaining intact drug.
HPLC Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A common mobile phase composition is acetonitrile:methanol:water in a ratio of 60:20:20 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 231 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare standard solutions of this compound at known concentrations.
-
Prepare your experimental samples containing this compound.
-
Inject the standard and experimental samples into the HPLC system.
-
Identify the peak for this compound based on its retention time from the standard injections.
-
Quantify the amount of this compound in your samples by comparing the peak area with the calibration curve generated from the standard solutions.
Visualizations
Caption: Proposed alkaline degradation pathway of this compound.
Caption: Workflow for assessing this compound stability in alkaline conditions.
References
Technical Support Center: Understanding Ecadotril Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecadotril. Our goal is to help you interpret unexpected side effects observed in animal studies and provide guidance on experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the S-enantiomer of Racthis compound and functions as a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a zinc metalloendopeptidase responsible for the degradation of several endogenous peptides, including enkephalins and atrial natriuretic peptide (ANP).[1] By inhibiting NEP, this compound increases the levels of these peptides, leading to its therapeutic effects, primarily the anti-diarrheal action through the potentiation of enkephalins in the gastrointestinal tract.[3]
Q2: What are the most significant unexpected side effects observed in animal studies with high doses of this compound?
A2: Preclinical toxicity studies in Beagle dogs have identified the hematopoietic system as the primary target for toxicological effects at high doses.[1][4] The most significant side effects observed were pronounced anemia, bone marrow suppression, and some evidence of liver impairment at a dose of 300 mg/kg/day administered for 3 months.[1][4]
Q3: Are the observed side effects reversible?
A3: Yes, in the 3-month study in dogs, the toxic effects, including anemia and bone marrow suppression, were found to be reversible after a 4-week recovery period following cessation of treatment.[4] There was no evidence of cumulative effects over time in the studies conducted.[1][4]
Q4: What is the No-Observable-Adverse-Effect-Level (NOAEL) for this compound in dogs?
A4: The NOAEL for this compound following daily oral administration in dogs has been established at 100 mg/kg/day for both 3-month and 12-month studies.[1][4]
Troubleshooting Guide: Interpreting Unexpected Side Effects
This guide is designed to help you troubleshoot and understand the potential reasons behind the observed side effects in your this compound animal studies.
Issue 1: Hematopoietic Toxicity (Anemia, Bone Marrow Suppression)
Potential Cause: While the exact mechanism for hematopoietic toxicity is not fully elucidated, it is a dose-dependent effect. The high concentration of the drug or its metabolites may have off-target effects on hematopoietic stem cells or progenitor cells in the bone marrow.
Troubleshooting Steps:
-
Confirm Dose and Formulation: Double-check your dosing calculations and the stability of your formulation. Inconsistent dosing can lead to unexpected toxicity.
-
Monitor Hematological Parameters: Conduct regular complete blood counts (CBCs) throughout your study to monitor for early signs of anemia (decreased red blood cells, hemoglobin, hematocrit) and other cytopenias.
-
Bone Marrow Analysis: If significant hematological changes are observed, a bone marrow aspiration or biopsy is recommended to assess cellularity, myeloid-to-erythroid ratio, and the presence of any morphological abnormalities in hematopoietic cells.
-
Consider Species Differences: Be aware that different animal species may have varying sensitivities to drug-induced hematopoietic toxicity.
Issue 2: Liver Impairment
Potential Cause: The observed liver impairment at high doses could be due to the metabolic burden on the liver for drug detoxification or potential off-target effects on hepatocytes.
Troubleshooting Steps:
-
Monitor Liver Function: Regularly monitor plasma biochemical parameters such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin to detect early signs of liver damage.
-
Histopathological Examination: At the end of the study, perform a thorough histopathological examination of liver tissue to identify any cellular damage, inflammation, or other abnormalities.
-
Dose-Response Assessment: If liver impairment is a concern, consider including a wider range of dose groups in your study to clearly define the dose-response relationship for this toxicity.
Quantitative Data Summary
The following tables summarize the key findings from the toxicity studies of this compound in Beagle dogs.
Table 1: Summary of Acute, Subchronic, and Chronic Toxicity Studies of this compound in Beagle Dogs
| Study Duration | Dose Groups (mg/kg/day) | Number of Animals per Group | Key Findings | NOAEL (mg/kg/day) |
| Acute (single dose) | 2000 | 2 | Nonspecific clinical signs of toxicosis.[1] | Not Applicable |
| Subchronic (3 months) | 0 (Control), 50, 100, 300 | 8-12 | 300 mg/kg/day: Pronounced anemia, bone marrow suppression, some liver impairment.[1][4] | 100[1][4] |
| Chronic (12 months) | 0 (Control), 25, 50, 100 | 8 | No apparent treatment-related effects at any dose.[1] | 100[1] |
Experimental Protocols
Protocol: Subchronic Oral Toxicity Study of this compound in Beagle Dogs
This protocol is based on the methodology described in the published toxicity studies of this compound.[1][4]
1. Animals:
-
Healthy, 4- to 11-month-old Beagle dogs.[1]
-
Animals are housed individually in appropriate conditions with access to food and water.
2. Dosing:
-
This compound is administered orally once daily in gelatin capsules.[1]
-
Control group receives empty gelatin capsules.[1]
-
Dose groups: 0 (Control), 50, 100, and 300 mg/kg/day.[1]
3. In-life Monitoring:
-
Physical Examinations: Performed regularly throughout the study.
-
Complete Blood Count (CBC): Conducted before the start of the study and at various time points during the experiment to assess hematological parameters.[1]
-
Plasma Biochemical Analyses: Performed to monitor liver and kidney function, and other metabolic parameters.[1]
-
Urinalyses: Conducted to assess renal function.[1]
4. Terminal Procedures:
-
At the end of the 3-month treatment period, animals are euthanized.
-
A thorough necropsy is performed on all animals.
-
Tissues, including bone marrow and liver, are collected for histopathological examination.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a subchronic toxicity study.
Caption: Troubleshooting logic for unexpected side effects.
References
- 1. Acute, subchronic, and chronic toxicity of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of hepatic function and damage in animal species. Animal Clinical Chemistry Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Ecadotril Dosage Adjustment in Animal Models of Diarrhea: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Ecadotril (Racthis compound) dosage for various animal models of diarrhea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic and toxicity data to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the experimental use of this compound.
Q1: What is the recommended starting dose of this compound for a castor oil-induced diarrhea model in rats?
A1: A common starting dose for this compound in a castor oil-induced diarrhea model in rats is 10 mg/kg, administered orally. However, the optimal dose can vary depending on the specific experimental conditions and the severity of diarrhea induced. It is advisable to perform a dose-response study to determine the most effective dose for your specific protocol.
Q2: I am observing poor solubility of this compound when preparing my dosing solution. What can I do?
A2: this compound is sparingly soluble in water. To improve solubility, consider the following options:
-
Co-solvents: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). A common practice is to first dissolve this compound in a small amount of DMSO and then dilute it with an aqueous buffer like PBS. A 1:6 solution of DMSO:PBS can achieve a solubility of approximately 0.16 mg/mL. It is important to note that aqueous solutions of this compound are not stable and should be prepared fresh daily.
-
Vehicle Selection: For oral administration in rodents, vehicles such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in polyethylene glycol 200 (PEG 200) can be used. Always ensure the chosen vehicle is non-toxic and does not interfere with the experimental outcomes.
Q3: My control group in the castor oil model is not showing consistent diarrhea. What could be the issue?
A3: Inconsistency in the castor oil model can arise from several factors:
-
Fasting Period: Ensure that the animals are properly fasted (typically 18-24 hours with free access to water) before the administration of castor oil. Food in the gastrointestinal tract can interfere with the action of castor oil.
-
Castor Oil Volume and Administration: The volume of castor oil is critical. For rats, 1-2 mL orally is a standard dose, while for mice, 0.5 mL is often used. Ensure accurate oral gavage technique to deliver the full dose to the stomach.
-
Animal Strain and Gut Microbiota: Different rodent strains may exhibit varying sensitivity to castor oil. The composition of the gut microbiota can also influence the metabolism of ricinoleic acid, the active component of castor oil.
Q4: Are there any known toxic effects of this compound in common laboratory animals?
A4: this compound generally has a good safety profile at therapeutic doses. However, toxicity studies have been conducted. In dogs, the no-observable-adverse-effect level (NOAEL) for daily oral administration was found to be 100 mg/kg/day. At higher doses (300 mg/kg/day), effects on the hematopoietic system were observed. In mice, no overt toxicity was seen with intraperitoneal treatment of 50 mg/kg for 10 days. It is always recommended to consult relevant safety data for the specific animal model and dosing regimen being used.
Experimental Protocols
This section provides detailed methodologies for inducing common forms of diarrhea in animal models.
Castor Oil-Induced Diarrhea in Rats
This model is widely used to screen for anti-secretory and anti-motility effects of test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Castor oil
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Oral gavage needles
-
Metabolic cages with filter paper lining
Procedure:
-
Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Divide the animals into experimental groups (e.g., vehicle control, this compound-treated, positive control like Loperamide).
-
Administer the vehicle or this compound (e.g., 10 mg/kg) orally to the respective groups.
-
One hour after treatment, administer 1-2 mL of castor oil orally to all animals.
-
Place each rat in an individual metabolic cage lined with pre-weighed filter paper.
-
Observe the animals for the onset of diarrhea (time to the first diarrheic dropping) and the total number and weight of fecal pellets over a 4-6 hour period.
-
The filter paper can be changed at regular intervals (e.g., every hour) to quantify fecal output over time.
Rotavirus-Induced Diarrhea in Piglets
This model is relevant for studying infectious diarrhea, particularly in a pediatric context.
Materials:
-
Neonatal piglets (e.g., 5 days old)
-
Porcine rotavirus strain (e.g., Group A)
-
Cell culture medium for virus propagation
-
Oral gavage tubes
-
Fecal collection swabs or containers
Procedure:
-
House the piglets in a controlled environment and ensure they receive adequate colostrum and milk from the sow to model passive immunity.
-
Prepare a known titer of the porcine rotavirus in a suitable medium.
-
Orally inoculate the piglets with the rotavirus. The timing and dose may need to be optimized based on the virus strain and piglet age.
-
Monitor the piglets daily for clinical signs of diarrhea, such as the consistency and color of feces (often white or yellow).
-
Collect fecal samples at regular intervals to quantify viral shedding using methods like ELISA or PCR.
-
This compound or a vehicle can be administered orally before or after the viral challenge to assess its therapeutic effect.
Enterotoxigenic E. coli (ETEC)-Induced Diarrhea in Calves
This model is crucial for research into bacterial causes of neonatal diarrhea in livestock.
Materials:
-
Neonatal calves (first few days of life)
-
Enterotoxigenic E. coli (ETEC) strain expressing relevant fimbrial antigens (e.g., F5/K99) and enterotoxins (e.g., STa).
-
Broth medium for bacterial culture
-
Oral drenching equipment
-
Clinical monitoring tools (e.g., for assessing dehydration)
Procedure:
-
Ensure calves receive colostrum, or use colostrum-deprived calves for a more severe challenge model, depending on the research question.
-
Culture the ETEC strain to a specific concentration (e.g., 1 x 10^8 cells).
-
Administer the ETEC culture orally to the calves. The challenge is most effective in the first few days of life.
-
Monitor the calves for the onset and severity of watery diarrhea, dehydration, and other clinical signs.
-
This compound can be administered orally as a therapeutic intervention following the bacterial challenge.
Quantitative Data Summary
Table 1: Recommended this compound Dosages in Different Animal Models
| Animal Model | Diarrhea Inducer | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Rat | Castor Oil | Oral | 10 - 40 | |
| Mouse | Castor Oil | Intravenous | 20 | |
| Dog | - | Oral | 30 - 300 (toxicity studies) | |
| Piglet | Rotavirus | Oral | 80 | |
| Calf | E. coli | Oral | Data not available |
Note: Dosages may require optimization for specific experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound (or its active metabolite Thiorphan) in Different Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (hr) | AUC (hr*µg/mL) | T½ (hr) | Reference |
| Rat | 0.26 (CrEL) | Oral | 26.35 | 0.50 | 47.60 | 0.97 | |
| Dog | 50, 100, 150, 200, 250 (Tanespimycin) | IV | Varies | - | Varies | Varies | |
| Mouse | Data not fully available | - | - | - | - | - |
Note: Pharmacokinetic parameters can be influenced by the formulation and analytical methods used. The data presented is illustrative and may not be directly comparable across studies.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
Caption: Mechanism of action of this compound in reducing diarrheal fluid secretion.
Experimental Workflow for Castor Oil-Induced Diarrhea Model
Caption: Workflow for evaluating this compound in a rat model of castor oil-induced diarrhea.
Validation & Comparative
Comparative Efficacy of Ecadotril and Loperamide in the Treatment of Acute Diarrhea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two prominent anti-diarrheal agents: ecadotril (the active metabolite of racthis compound) and loperamide. The information is compiled from various clinical studies to aid in research and development in the field of gastroenterology.
Mechanism of Action
This compound and loperamide employ distinct pharmacological pathways to alleviate the symptoms of diarrhea.
This compound (Racthis compound) is an enkephalinase inhibitor.[1][2][3] Its active metabolite, thiorphan, prevents the breakdown of endogenous enkephalins in the gastrointestinal tract.[1][2] Enkephalins, acting on δ-opioid receptors, inhibit adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[1] This leads to a decrease in the intestinal hypersecretion of water and electrolytes, a primary cause of diarrhea, without significantly affecting intestinal motility.[1][2][3]
Loperamide is a synthetic opioid receptor agonist that primarily acts on the μ-opioid receptors in the myenteric plexus of the intestinal wall.[4][5] This action inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time.[4][6] The prolonged transit time allows for greater absorption of water and electrolytes from the intestinal contents, resulting in firmer stools.[4][7] Unlike other opioids, loperamide does not produce significant central nervous system effects at therapeutic doses due to poor blood-brain barrier penetration.[4]
Signaling Pathway Diagrams
Comparative Efficacy Data from Clinical Trials
The following table summarizes quantitative data from key clinical trials comparing the efficacy of racthis compound and loperamide in the treatment of acute diarrhea in adults.
| Efficacy Parameter | Racthis compound | Loperamide | Study |
| Median Duration of Diarrhea (hours) | 19.5 | 13.0 | Wang et al., 2005[4] |
| 14.9 (mean) | 13.7 (mean) | Vetel et al., 1999[6] | |
| 55.0 | 55.0 | Prado, 2002[8] | |
| 36 (mean) | 63 (mean) | Gallelli et al., 2010[7] | |
| Number of Stools until Recovery (mean) | 3.5 | 2.9 | Vetel et al., 1999[6] |
| Clinical Success Rate (%) | 95.7 | 92.0 | Wang et al., 2005[4] |
| 92.0 | 93.0 | Prado, 2002[8] | |
| Incidence of Rebound Constipation (%) | 12.9 | 29.0 | Wang et al., 2005[4][9] |
| 9.8 | 18.7 | Vetel et al., 1999[6] | |
| 16.0 | 25.0 | Prado, 2002[8][10] | |
| Adverse Events (%) | 14.2 | 23.9 | Prado, 2002[8][10] |
| 12.0 | 60.0 | Gallelli et al., 2010[7] |
Experimental Protocols
Below are the methodologies of key comparative studies.
Wang et al., 2005: A Blind, Randomized Comparison
-
Study Design: A two-center, randomized, parallel-group, single-blind study.[4]
-
Participants: 62 adult outpatients with acute diarrhea.[4]
-
Intervention:
-
Primary Efficacy Criterion: Duration of diarrhea after the start of treatment, measured in hours.[4]
-
Outcome Measures: Duration of diarrhea, other signs and symptoms (e.g., anal burn, nausea), and adverse events, particularly reactive constipation.[4]
Vetel et al., 1999: A Multicentre, Randomized, Double-Blind Study
-
Study Design: A multicentre, randomized, double-blind, double-placebo, parallel-group study.[6]
-
Participants: 157 adults with acute diarrhea.[6]
-
Intervention:
-
Duration of Treatment: Up to 7 days or until recovery.[6]
-
Primary Efficacy Criterion: Number of stools passed before recovery.[6]
-
Outcome Measures: Number of stools, duration of diarrhea, associated symptoms, and tolerability, with a focus on rebound constipation.[6]
Prado, 2002: A Multinational, Single-Blind Study
-
Study Design: A multinational, multicenter, single-blind study.[8]
-
Participants: 945 outpatients from 21 centers in 14 countries with acute watery diarrhea of less than 5 days' duration.[8]
-
Intervention:
-
Primary Efficacy Criterion: Duration of diarrhea.[8]
-
Outcome Measures: Duration of diarrhea, overall clinical response, occurrence and duration of abdominal pain and distension, other associated signs and symptoms, and safety assessments including constipation and adverse events.[8]
Gallelli et al., 2010: A Randomized, Double-Blind Trial in the Elderly
-
Study Design: A randomized, prospective, double-blind, parallel-group trial.[7]
-
Participants: Elderly patients in geriatric nursing homes with acute diarrhea.[7]
-
Intervention:
-
Primary Efficacy Criterion: Time to recovery, defined as the production of two consecutive normal stools or no stool production for 12 hours.[7]
-
Outcome Measures: Time to recovery, duration of abdominal pain, and incidence of adverse events.[7]
Experimental Workflow Diagram
References
- 1. "In Adults with Acute Diarrhea, Which Treatment is More Effective betwe" by Lorena A. Castillo [digitalcommons.pcom.edu]
- 2. researchgate.net [researchgate.net]
- 3. Prado, D. (2002) A Multinational Comparison of Racthis compound and Loperamide in the Treatment of Acute Watery Diarrhoea in Adults. Scandinavian Journal of Gastroenterology, 37, 656-661. - References - Scientific Research Publishing [scirp.org]
- 4. A blind, randomized comparison of racthis compound and loperamide for stopping acute diarrhea in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A blind, randomized comparison of racthis compound and loperamide for stopping acute diarrhea in adults. | Semantic Scholar [semanticscholar.org]
- 6. Comparison of racthis compound and loperamide in adults with acute diarrhoea [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective randomized double-blind trial of racthis compound compared with loperamide in elderly people with gastroenteritis living in nursing homes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multinational comparison of racthis compound and loperamide in the treatment of acute watery diarrhoea in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. tandfonline.com [tandfonline.com]
Validating the Antisecretory Effect of Ecadotril in a Cholera Toxin Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antisecretory effects of Ecadotril, the active metabolite of Racthis compound, against the alternative antidiarrheal agent, Loperamide, within the context of a cholera toxin-induced secretion model. This document is intended to support researchers, scientists, and drug development professionals in their evaluation of potential therapeutic agents for secretory diarrhea. The information presented is based on available preclinical data and highlights the mechanisms of action, experimental validation, and comparative efficacy.
Executive Summary
Secretory diarrhea, exemplified by cholera, is characterized by massive fluid and electrolyte loss from the intestine, driven by the overproduction of intracellular cyclic AMP (cAMP) initiated by the cholera toxin. Effective therapeutic interventions aim to reduce this hypersecretion. This compound, a potent enkephalinase inhibitor, and Loperamide, a µ-opioid receptor agonist, represent two distinct pharmacological approaches to managing this condition. This guide details the experimental evidence for their antisecretory effects in the cholera toxin model, presents their mechanisms of action through signaling pathway diagrams, and provides detailed experimental protocols for in vivo validation.
Comparative Efficacy in Cholera Toxin Models
The following tables summarize the quantitative data from preclinical studies evaluating the antisecretory effects of Racthis compound (the prodrug of this compound) and Loperamide in animal models of cholera toxin-induced intestinal secretion. It is important to note that the data presented for each compound were generated in different animal models (canine for Racthis compound and rodent for Loperamide), which should be taken into consideration when making direct comparisons.
Table 1: Effect of Racthis compound on Cholera Toxin-Induced Hypersecretion in a Canine Jejunal Loop Model [1][2]
| Parameter | Cholera Toxin-Induced Secretion (Vehicle) | Cholera Toxin-Induced Secretion + Racthis compound (10 mg/kg, p.o.) | % Inhibition |
| Water Flux (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | ~51% |
| Sodium Flux (µmol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | ~88% |
| Potassium Flux (µmol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | ~51% |
Data presented as mean ± SEM. The study demonstrated that the antisecretory effect of Racthis compound was suppressed by the opioid receptor antagonist, naloxone.[1]
Table 2: Effect of Loperamide on Cholera Toxin-Induced Intestinal Secretion in a Rat Model [3][4]
| Parameter | Cholera Toxin-Induced Secretion | Cholera Toxin-Induced Secretion + Loperamide | % Reduction |
| Net Fluid Transport | Secretion | Reduced Secretion/Absorption | ~75% reduction in secretion |
| Water, Sodium, and Chloride Secretion | Increased | Significantly Inhibited (p < 0.001) | Not specified |
Studies in rats have shown that Loperamide inhibits cholera toxin-induced secretion of water, sodium, and chloride.[3] This effect was blocked by naloxone but did not involve a reduction in cholera toxin-induced cAMP accumulation, suggesting a downstream mechanism of action.[3][4]
Mechanisms of Action
This compound: As the active metabolite of Racthis compound, this compound is a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[5] NEP is responsible for the degradation of endogenous enkephalins, which are opioid peptides that act as neurotransmitters in the gut. By inhibiting NEP, this compound increases the local concentration of enkephalins. These enkephalins then bind to δ-opioid receptors on enterocytes, leading to an inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and consequently, a reduction in intestinal water and electrolyte hypersecretion.[5] A key advantage of this mechanism is that it primarily targets the hypersecretory state without affecting basal fluid secretion or intestinal motility.[6]
Loperamide: Loperamide is a synthetic opioid agonist that acts primarily on µ-opioid receptors in the myenteric plexus of the intestinal wall.[7][8][9] Its primary antidiarrheal effect is a reduction in intestinal motility, which increases the transit time of intestinal contents and allows for more absorption of water and electrolytes.[7][9] In the context of secretory diarrhea, Loperamide has also been shown to have a direct antisecretory effect.[3][10][11] This is thought to be mediated by its action on opioid receptors, leading to an inhibition of secretagogue-induced fluid and electrolyte secretion, although it does not appear to reduce the elevated cAMP levels caused by cholera toxin.[3][4]
Signaling Pathways
Caption: Cholera Toxin Signaling Pathway in Intestinal Epithelial Cells.
Caption: Antisecretory Mechanism of this compound.
Experimental Protocols
The following are generalized protocols for two common in vivo models used to assess the antisecretory effects of compounds against cholera toxin.
Canine Thiry-Vella Jejunal Loop Model
This model allows for the direct measurement of intestinal fluid and electrolyte transport in a conscious animal, providing physiologically relevant data.
-
Surgical Preparation:
-
Under general anesthesia, a 1-meter segment of the jejunum is surgically isolated, maintaining its neurovascular supply.
-
The two ends of the isolated segment are brought to the skin surface and sutured to create two stomas.
-
The continuity of the remaining intestine is restored through end-to-end anastomosis.
-
Animals are allowed a recovery period of at least two weeks.
-
-
Experimental Procedure:
-
The jejunal loop is gently lavaged with a warm, isotonic saline solution.
-
A perfusion solution (e.g., Tyrode's solution) containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol) is infused into the proximal stoma at a constant rate (e.g., 2 mL/min).
-
The effluent is collected from the distal stoma in timed intervals.
-
After a basal collection period to establish baseline absorption, hypersecretion is induced by infusing a solution containing cholera toxin (e.g., 0.4 µg/mL) for a set duration (e.g., 2 hours).
-
The test compound (e.g., Racthis compound, 10 mg/kg) or vehicle is administered orally.
-
Effluent collection continues for several hours post-treatment.
-
Water flux is determined by changes in the concentration of the non-absorbable marker.
-
Sodium and potassium concentrations in the perfusate and effluent are measured to calculate ion fluxes.
-
To confirm the mechanism of action, specific antagonists (e.g., naloxone for opioid-mediated effects) can be administered intravenously prior to the test compound.
-
Caption: Experimental Workflow for the Canine Thiry-Vella Loop Model.
Rat Intestinal Perfusion Model
This in vivo model is widely used to study intestinal absorption and secretion in a controlled setting.
-
Animal Preparation:
-
Rats are fasted overnight with free access to water.
-
The animal is anesthetized (e.g., with an intraperitoneal injection of a suitable anesthetic).
-
A midline abdominal incision is made to expose the small intestine.
-
A segment of the jejunum (e.g., 10-15 cm) is cannulated at both ends with flexible tubing, taking care not to disturb the blood supply.
-
The isolated segment is rinsed with warm saline.
-
-
Experimental Procedure:
-
The cannulated intestinal segment is placed back into the abdominal cavity, and the incision is covered to maintain temperature and hydration.
-
A perfusion solution (e.g., Krebs-Ringer bicarbonate buffer) containing a non-absorbable marker is perfused through the segment at a constant flow rate (e.g., 0.2-0.4 mL/min) using a peristaltic pump.
-
After a stabilization period, the perfusate is collected at timed intervals to establish a basal rate of fluid and electrolyte transport.
-
Cholera toxin is then added to the perfusion solution to induce secretion.
-
Once a steady state of secretion is achieved, the test compound (e.g., Loperamide) is added to the perfusate or administered systemically.
-
Perfusate collection continues to determine the effect of the compound on secretion.
-
Water and electrolyte transport are calculated based on the changes in the concentration of the non-absorbable marker and ion concentrations in the collected samples.
-
Conclusion
The available preclinical data from cholera toxin-induced secretion models demonstrate that both this compound and Loperamide possess significant antisecretory properties, albeit through different mechanisms of action. This compound acts by potentiating the endogenous enkephalin system, thereby reducing the underlying hypersecretory stimulus without affecting intestinal motility. Loperamide, on the other hand, primarily reduces intestinal transit time but also exhibits direct antisecretory effects.
While the presented data provide a valuable comparison, it is important to acknowledge that they are derived from different animal models. Direct, head-to-head comparative studies of this compound and Loperamide in the same cholera toxin model would be beneficial to provide a more definitive assessment of their relative efficacies. Such studies would be invaluable for guiding the development of novel and targeted therapies for secretory diarrheas. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for conducting such future research.
References
- 1. Racthis compound demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loperamide reduces the intestinal secretion but not the mucosal cAMP accumulation induced by choleratoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Comparison of the Efficacy and Tolerability of Racthis compound with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Loperamide: studies on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gut.bmj.com [gut.bmj.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ecadotril Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Ecadotril, also known as Racthis compound. The objective is to present the performance characteristics of these methods, supported by experimental data, to aid in the selection and cross-validation of analytical techniques for quality control and research purposes. Cross-validation of analytical methods is a critical step to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1][2]
Comparative Performance of Analytical Methods for this compound
The following table summarizes the quantitative performance data for various analytical methods used in the analysis of this compound, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Densitometric (HPTLC), and Derivative Spectrophotometry. This side-by-side comparison is essential for evaluating the suitability of each method for specific analytical needs.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | UPLC Method | Densitometric Method (HPTLC) | Derivative Spectrophotometry (D1) |
| Principle | Reverse Phase HPLC | Reverse Phase HPLC | Reverse Phase HPLC | Reverse Phase UPLC | High-Performance Thin-Layer Chromatography | First-Derivative UV Spectrophotometry |
| Linearity Range | 4-40 µg/mL[3][4] | 10-200 µg/mL[5] | 5-15 µg/mL[6][7] | 5-100 µg/mL[8] | 2-20 µ g/spot [3][4] | 5-40 µg/mL[3][4] |
| Accuracy (% Recovery) | 99.5 ± 0.88%[3][4] | Not explicitly stated, but %RSD from recovery was 0.53%[5] | 98.20 - 99.52%[7] | Not explicitly stated | 99.5 ± 0.56%[3][4] | 99.2 ± 1.02%[3][4] |
| Limit of Detection (LOD) | Not specified | Not specified | 50 ng/mL[6][7] | Not specified | Not specified | Not specified |
| Limit of Quantitation (LOQ) | Not specified | Not specified | 100 ng/mL[6][7] | Not specified | Not specified | Not specified |
| Detection Wavelength | 232 nm[3] | 231 nm[5] | 230 nm[6][7] | 220 nm[8] | 232 nm[3][4] | 240 nm[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.
1. High-Performance Liquid Chromatography (HPLC) - Method 1
-
Instrumentation : Agilent 1500 series HPLC with a variable wavelength detector.
-
Column : Eclipse C18 RP-column (1.8 µm, 50 × 4.6 mm i.d.).
-
Mobile Phase : A mixture of acetonitrile, methanol, water, and acetic acid in the ratio of 52:28:20:0.1 (v/v/v/v).[3][4]
-
Flow Rate : 0.7 mL/min.[3]
-
Injection Volume : 20 µL.[3]
-
Detection : UV detection at 232 nm.[3]
-
Sample Preparation : A stock solution of 0.1 mg/mL this compound in methanol is prepared. Aliquots are diluted with methanol to achieve concentrations within the linearity range.[3]
2. High-Performance Liquid Chromatography (HPLC) - Method 2
-
Mobile Phase : A mixture of methanol and water in the ratio of 80:20 (v/v).[5]
-
Flow Rate : 1.2 mL/min.[5]
-
Detection : UV detection at 231 nm.[5]
-
Linearity Range : 10-200 μg/ml.[5]
3. High-Performance Liquid Chromatography (HPLC) - Method 3
-
Column : BDS-Hypersil C18 column (250mm X 4.6mm, 5µm particle size).[6]
-
Mobile Phase : A mixture of 20 mM phosphate buffer (pH 3.5) and acetonitrile in the ratio of 40:60.[6][7]
-
Linearity Range : 5-15 µg/ml.[6]
4. Ultra-Performance Liquid Chromatography (UPLC) Method
-
Column : Reverse phase C18 column.[8]
-
Mobile Phase : A mixture of acetonitrile and water in the ratio of 70:30 (v/v).[8]
-
Flow Rate : 0.7 mL/min.[8]
-
Detection : UV detection at 220 nm.[8]
-
Linearity Range : 5-100 µg/mL.[8]
5. Densitometric Method (HPTLC)
-
Stationary Phase : Not explicitly specified, but a thin-layer chromatography plate was used.
-
Mobile Phase : A mixture of isopropanol, ammonia (33%), and n-hexane in the ratio of 9:0.5:20 (v/v/v).[3][4]
-
Sample Application : Samples are applied as spots on the TLC plate.
6. Derivative Spectrophotometry (D1)
-
Principle : This method is based on the use of the first-derivative of the UV spectrum.
-
Measurement Wavelength : The determination is carried out at 240 nm.[3][4]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of two distinct analytical methods, a crucial process for ensuring data integrity and method transferability.
Caption: A generalized workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. biosciencetrends.com [biosciencetrends.com]
- 4. Stability-indicating methods for the determination of racthis compound in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Stability Indicating HPLC Method for Determination of Racthis compound in Solid Dosage Form | Semantic Scholar [semanticscholar.org]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. ijpsonline.com [ijpsonline.com]
- 8. bezmialemscience.org [bezmialemscience.org]
A Comparative Pharmacokinetic Analysis: Ecadotril and Racecadotril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of ecadotril and its parent prodrug, racthis compound. The information herein is supported by experimental data to aid in research and development decisions.
Racthis compound, an orally active enkephalinase inhibitor, is a prodrug that undergoes rapid conversion to its active metabolite, thiorphan.[1][2] Thiorphan is a racemic mixture, with the S-enantiomer being this compound, which is responsible for the therapeutic effects.[1][2] This guide will focus on the available pharmacokinetic data for racthis compound's active metabolite, thiorphan, as a surrogate for understanding the systemic exposure to the active moiety, and will supplement this with available information on this compound.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for the active metabolite of racthis compound, thiorphan, following oral administration of racthis compound. Direct comparative studies providing detailed pharmacokinetic parameters for this compound were not identified in the available literature.
| Pharmacokinetic Parameter | Racthis compound (as Thiorphan) | This compound | Source |
| Time to Peak Plasma Concentration (Tmax) | ~ 1 hour | Data not available | [1] |
| Peak Plasma Concentration (Cmax) | Data not available in comparable units | Data not available | |
| Area Under the Curve (AUC) | Data not available in comparable units | Data not available | |
| Elimination Half-life (t½) | ~ 3 hours | Data not available | [1] |
| Protein Binding | ~ 90% | Data not available | [2] |
Note: While specific pharmacokinetic values for this compound are not available, a study by Lecomte et al. (1990) demonstrated that a 30 mg oral dose of this compound resulted in greater inhibition of neutral endopeptidase (NEP) activity in human plasma compared to its R-isomer, indicating its oral absorption and pharmacological activity.[2]
Experimental Protocols
Detailed methodologies for the cited pharmacokinetic studies are crucial for interpretation and replication. Below are generalized experimental protocols based on the available information.
Racthis compound Pharmacokinetic Study Protocol
A typical clinical study to determine the pharmacokinetics of racthis compound's active metabolite, thiorphan, would involve the following steps:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Study Design: A randomized, open-label, single-dose, crossover, or parallel-group study design is often employed.
-
Drug Administration: A single oral dose of racthis compound (e.g., 100 mg) is administered to the subjects, typically after an overnight fast.
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of thiorphan in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate quantification.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Visualizations
Signaling Pathway of Racthis compound
The following diagram illustrates the metabolic pathway of racthis compound to its active and inactive metabolites.
Caption: Metabolic activation of racthis compound.
Experimental Workflow for a Comparative Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical trial designed to compare the pharmacokinetics of two drugs.
Caption: Comparative pharmacokinetic study workflow.
References
A Comparative Guide to Placebo-Controlled Trials of Ecadotril for Rotavirus-Induced Diarrhea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ecadotril (also known as racthis compound or acetorphan) against placebo in the treatment of rotavirus-induced diarrhea, supported by data from clinical trials. This compound is an antisecretory agent that works by inhibiting the enzyme enkephalinase, which breaks down endogenous enkephalins.[1][2] This action reduces the secretion of water and electrolytes into the intestine without affecting intestinal motility.[1][2] The following sections detail the quantitative outcomes from key studies, outline the experimental protocols employed, and visualize the underlying signaling pathway and trial workflow.
Quantitative Data Summary
The efficacy of this compound in treating acute diarrhea, including cases caused by rotavirus, has been evaluated in several randomized, double-blind, placebo-controlled trials. The primary endpoints in these studies typically include the duration of diarrhea and the total stool output.
| Study (Year) | Patient Population | Intervention | Placebo | Key Findings in Rotavirus-Positive Patients |
| Salazar-Lindo et al. (2000) [3] | 135 boys aged 3-35 months with acute watery diarrhea (73 rotavirus-positive) | This compound (1.5 mg/kg every 8 hours) + Oral Rehydration Solution (ORS) | Placebo + ORS | 48-hour stool output: Reduced by 46% with this compound.[3] Total stool output: Reduced by 56% with this compound.[3] Median duration of diarrhea: 28 hours with this compound vs. 72 hours with placebo (p<0.001).[3] |
| Sarangi et al. [4] | 140 children aged 3-36 months with acute diarrhea (37 rotavirus-positive) | This compound (1.5 mg/kg three times a day) + ORS | Placebo + ORS | 48-hour stool output (g/kg): Significantly lower in the this compound group (p=0.0001).[4] Duration of hospital stay: Significantly shorter in the this compound group (p=0.0001).[4] |
| Kang et al. (2016) [5][6] | Hospital-based trial: 130 children aged 3-59 months. Community-based trial: 199 children aged 3-59 months. | This compound (1.5 mg/kg/dose, thrice a day for three days) + ORS | Placebo + ORS | Hospital-based trial: No significant difference in median duration of diarrhea (26.9h in this compound group vs. 30.2h in placebo group; P=0.7).[5][6] Community-based trial: No significant difference in median duration of diarrhea (3 days in both groups; P=0.4).[5][6] |
Signaling Pathway of this compound
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan. Thiorphan inhibits neutral endopeptidase (enkephalinase) in the intestinal epithelium. This prevents the degradation of endogenous enkephalins, which are opioid peptides that regulate intestinal fluid and electrolyte secretion. The increased availability of enkephalins leads to the activation of δ-opioid receptors, which in turn inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. Elevated cAMP is a key driver of hypersecretion of water and electrolytes into the intestinal lumen in many forms of diarrhea.
Experimental Protocols
The clinical trials evaluating this compound for acute diarrhea in children, including rotavirus-induced cases, generally follow a randomized, double-blind, placebo-controlled design.
1. Patient Population:
-
Inclusion Criteria: Typically include children aged 3 months to 5 years presenting with acute watery diarrhea, defined as three or more loose or watery stools per day for a duration of less than 5-7 days.[3][4][5][6] Dehydration status is often assessed, with many studies including children with mild to moderate dehydration.
-
Exclusion Criteria: Often include severe dehydration requiring immediate intravenous rehydration, bloody diarrhea (dysentery), chronic underlying diseases, malnutrition, or recent use of other antidiarrheal medications or antibiotics.[7]
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either this compound or a matching placebo.
-
Both the investigators and the patients' caregivers are blinded to the treatment allocation to prevent bias.
3. Intervention:
-
This compound Group: Receives this compound at a standard pediatric dose, typically 1.5 mg/kg of body weight, administered orally three times a day.[3][4][5][6] The medication is usually provided as a powder for oral suspension.
-
Placebo Group: Receives a placebo that is identical in appearance, taste, and packaging to the this compound formulation.
-
Concomitant Treatment: All children in both groups receive standard oral rehydration solution (ORS) to manage dehydration.[3][4][5][6]
4. Outcome Measures:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Volume of ORS consumed.
-
Duration of hospitalization (for inpatient studies).[4]
-
Frequency of vomiting.
-
Adverse events.
-
5. Rotavirus Testing:
-
Stool samples are collected at baseline to test for the presence of rotavirus antigen, typically using an enzyme-linked immunosorbent assay (ELISA). This allows for subgroup analysis of rotavirus-positive patients.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for a placebo-controlled trial of this compound in children with rotavirus-induced diarrhea.
Comparison with Other Alternatives
While this guide focuses on placebo-controlled trials, it is noteworthy that this compound has also been compared to other antidiarrheal agents, such as loperamide. In a study comparing the two in children, this compound was found to be as effective as loperamide in reducing the duration of diarrhea but with a significantly lower incidence of adverse events, particularly constipation.[8][9]
Conclusion
The available evidence from placebo-controlled trials suggests that this compound, when used as an adjunct to oral rehydration therapy, can be effective in reducing the duration of diarrhea and stool output in children with acute watery diarrhea, including a significant number of cases caused by rotavirus. However, some studies have not shown a significant benefit, indicating that its efficacy may vary. Its favorable safety profile, particularly the lack of effect on intestinal motility and a lower risk of constipation compared to opioid-based antidiarrheals, makes it a valuable therapeutic option. Further well-designed clinical trials in diverse pediatric populations are warranted to further delineate its role in the management of rotavirus-induced diarrhea.
References
- 1. Racthis compound for acute diarrhoea in children: systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. hkjpaed.org [hkjpaed.org]
- 5. Racthis compound in the Management of Rotavirus and Non-rotavirus Diarrhea in Under-five Children: Two Randomized, Double-blind, Placebo-controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of racthis compound and loperamide in children with acute diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Study: Ecadotril's Targeted Antisecretory Action Versus Opioids' Pan-Inhibitory Effect on Gut Motility
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the distinct mechanisms and physiological impacts of Ecadotril and opioids on gastrointestinal motility, supported by experimental data.
This guide provides a comprehensive analysis of two classes of drugs used in the management of diarrhea, this compound and opioids, with a focus on their contrasting effects on gut motility. While both are effective antidiarrheal agents, their underlying mechanisms diverge significantly, leading to different clinical profiles, particularly concerning the side effect of constipation. This compound, an enkephalinase inhibitor, exhibits a targeted antisecretory action with minimal influence on intestinal transit time. In contrast, opioids, such as loperamide and morphine, exert a pan-inhibitory effect on gut motility, which can result in significant constipation.[1] This guide will delve into the experimental data that substantiates these differences, offering detailed methodologies and a comparative analysis of their signaling pathways to inform research and drug development.
Quantitative Effects on Gut Motility: A Tabular Comparison
The following tables summarize quantitative data from preclinical and clinical studies, highlighting the differential effects of this compound (Racthis compound) and various opioids on gastrointestinal transit.
Table 1: Preclinical Data on the Effect of this compound (Racthis compound) on Small Intestinal Transit (SIT)
| Compound | Dose | Route | Species | Effect on Small Intestinal Transit | Reference |
| Racthis compound | Not Specified | Not Specified | Rat, Mice | No significant alteration of gastrointestinal transit times. | [2][3] |
Table 2: Preclinical Data on the Effect of Opioids on Small Intestinal Transit (SIT) in Mice
| Compound | Dose (mg/kg) | Route | Percentage Decrease in SIT | Reference |
| Morphine | 1 | s.c. | 61% | [1] |
| Morphine | 0.3 - 10 | s.c. | Dose-dependent inhibition | [1] |
| Fentanyl | 0.01 - 0.3 | s.c. | Dose-dependent inhibition | [1] |
| Oxycodone | 0.3 - 10 | s.c. | Dose-dependent inhibition | [1] |
Table 3: Clinical Data on the Effect of Loperamide on Gut Transit Time in Humans
| Compound | Dose | Effect on Orocecal Transit Time | Reference |
| Loperamide | 12 mg | Increased from 85.5 min (placebo) to 128.8 min | [1] |
Table 4: Clinical Comparison of Post-Treatment Constipation with Racthis compound and Loperamide
| Study | Racthis compound Incidence of Constipation | Loperamide Incidence of Constipation | Reference |
| Prado et al. | 12.9% | 29.0% | [1] |
| Vetel et al. | 9.8% | 18.7% | [1] |
| Roge et al. | 8.1% | 31.3% | [1] |
Signaling Pathways: A Visual Representation
The distinct effects of this compound and opioids on gut motility stem from their unique molecular mechanisms of action.
This compound's Antisecretory Signaling Pathway
This compound is a prodrug that is rapidly converted to its active metabolite, thiorphan. Thiorphan inhibits neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for breaking down endogenous enkephalins in the gut.[1] By blocking NEP, this compound increases the local concentration of enkephalins. These enkephalins then bind to δ-opioid receptors on enterocytes, which leads to a decrease in intracellular cyclic AMP (cAMP). This reduction in cAMP inhibits the secretion of water and electrolytes into the intestinal lumen, producing an antisecretory effect without significantly affecting intestinal motility.[1]
Caption: this compound's antisecretory signaling pathway.
Opioid Signaling Pathway in Gut Motility
Opioids like morphine and loperamide primarily exert their effects by binding to μ-opioid receptors on neurons within the myenteric plexus of the gastrointestinal tract.[1] This binding activates inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.[4] Furthermore, it modulates ion channels by activating K+ channels and inhibiting Ca2+ channels.[4] These actions hyperpolarize the neuronal membrane and inhibit the release of excitatory neurotransmitters such as acetylcholine. The reduced acetylcholine release leads to decreased smooth muscle contractility and a slowing of intestinal peristalsis, resulting in delayed transit of intestinal contents and constipation.[1]
Caption: Opioid signaling pathway leading to decreased gut motility.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and opioids are provided below.
Charcoal Meal Intestinal Transit Test (in vivo)
This is a standard method to assess the effect of a compound on gastrointestinal transit time in rodents.
Objective: To measure the percentage of the small intestine traversed by a non-absorbable marker within a specific timeframe.
Materials:
-
Test animals (e.g., mice, rats)
-
Test compound (e.g., this compound, opioid) and vehicle
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast the animals for a specified period (e.g., 18 hours) with ad libitum access to water.
-
Administer the test compound or vehicle via the desired route (e.g., oral, subcutaneous).
-
After a predetermined time to allow for drug absorption, orally administer a standard volume of the charcoal meal to each animal.
-
After a set time (e.g., 20-30 minutes), euthanize the animals by a humane method.
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Gently remove the small intestine, being careful not to stretch it.
-
Lay the intestine flat on a surface and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Caption: Workflow for the charcoal meal intestinal transit test.
In Vivo Intestinal Perfusion
This technique allows for the direct measurement of fluid and electrolyte secretion or absorption in a defined segment of the intestine in a living animal.
Objective: To quantify the rate of net fluid and electrolyte movement across the intestinal mucosa.
Materials:
-
Test animals (e.g., rats)
-
Anesthetics
-
Surgical instruments
-
Perfusion pump
-
Perfusion solution (e.g., Krebs-Ringer buffer) containing a non-absorbable marker (e.g., phenol red)
-
Tubing and cannulas
-
Collection vials
Procedure:
-
Anesthetize the animal.
-
Make a midline abdominal incision to expose the small intestine.
-
Select a segment of the jejunum or ileum of a defined length (e.g., 10-15 cm).
-
Insert and secure cannulas at the proximal and distal ends of the selected intestinal segment, creating an isolated loop.
-
Flush the loop gently with warm saline to remove intestinal contents.
-
Connect the proximal cannula to a perfusion pump and the distal cannula to a collection tube.
-
Perfuse the segment with the perfusion solution at a constant flow rate (e.g., 0.2-1.0 mL/min).
-
Allow for an equilibration period (e.g., 30 minutes) for the animal to stabilize.
-
Collect the effluent from the distal cannula at timed intervals.
-
Measure the volume and the concentration of the non-absorbable marker in the perfusate and the collected effluent.
-
Calculate the net fluid and electrolyte transport based on the change in volume and marker concentration.
Caption: Workflow for in vivo intestinal perfusion.
Conclusion
The experimental evidence clearly delineates the distinct effects of this compound and opioids on gut motility. This compound acts as a pure antisecretory agent, reducing fluid and electrolyte loss in diarrhea without affecting the normal propulsive movements of the intestine.[1] This targeted mechanism avoids the common side effect of constipation associated with anti-diarrheal agents that slow gut transit. Conversely, opioids directly inhibit gastrointestinal motility through their action on myenteric opioid receptors. While this is effective in reducing the frequency of bowel movements, it often leads to constipation, which can be a significant clinical issue.[1] The data presented in this guide, from both preclinical and clinical studies, provides a robust basis for understanding these differences, which is crucial for the informed development and application of these therapeutic agents.
References
- 1. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Using An In Vitro Tissue Perfusion System to Detect the Functional Activities of Isolated Intestinal Tubes in Real Time [jove.com]
- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
Validating the Safety Profile of Ecadotril in Long-Term Animal Studies: A Comparative Guide for Researchers
A comprehensive analysis of the preclinical safety data for the neutral endopeptidase (NEP) inhibitor Ecadotril, with a direct comparison to its racemate, Racthis compound, and the commonly used anti-diarrheal agent, Loperamide. This guide provides an objective evaluation of their long-term safety profiles based on available animal studies, to inform drug development professionals and researchers.
Introduction
This compound, the S-enantiomer of Racthis compound, is an orally active inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of endogenous enkephalins. By preventing the breakdown of these peptides in the gastrointestinal tract, this compound exerts an anti-secretory effect, reducing the excessive secretion of water and electrolytes associated with diarrhea. This mechanism of action offers a targeted approach to managing diarrheal symptoms without altering intestinal motility, a common side effect of opioid-based anti-diarrheals like Loperamide.
This guide provides a detailed comparison of the long-term animal safety profiles of this compound, Racthis compound, and Loperamide, focusing on key toxicological endpoints. The data presented is derived from published preclinical studies and aims to provide a clear, evidence-based resource for researchers and drug development professionals.
Mechanism of Action
This compound and its active metabolite, thiorphan, selectively inhibit neutral endopeptidase (NEP). This inhibition leads to an increase in the local concentration of enkephalins in the gastrointestinal tract. Enkephalins then bind to delta-opioid receptors on enterocytes, which in turn reduces intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the secretion of chloride ions and water into the intestinal lumen, thus exerting an anti-diarrheal effect.
In contrast, Loperamide is a synthetic opioid agonist that primarily acts on the μ-opioid receptors in the myenteric plexus of the large intestine. This action inhibits the release of acetylcholine and prostaglandins, thereby reducing propulsive peristalsis and increasing intestinal transit time.
Figure 1: Mechanism of Action of this compound/Racthis compound vs. Loperamide.
Long-Term Animal Toxicity Studies
The safety of a drug candidate is rigorously evaluated in long-term toxicity studies in animals before it can be administered to humans. These studies are designed to identify potential target organs of toxicity and to establish a safe dose range for clinical trials.
Experimental Protocols
The following tables summarize the experimental designs of key long-term toxicity studies for this compound, Racthis compound, and Loperamide.
Table 1: Experimental Protocol for Chronic Toxicity Study of this compound in Dogs
| Parameter | Description |
| Animal Model | Beagle dogs |
| Number of Animals | 8 dogs per group (12 in control for 3-month study) |
| Dosing Regimen | Daily oral administration in gelatin capsules |
| Duration | 3 months and 12 months |
| Dose Groups (3 months) | Control, 50 mg/kg/day, 100 mg/kg/day, 300 mg/kg/day |
| Dose Groups (12 months) | Control, 25 mg/kg/day, 50 mg/kg/day, 100 mg/kg/day |
| Parameters Evaluated | Clinical signs, body weight, food and water consumption, physical examinations, CBC, plasma biochemical analyses, urinalyses, necropsy, and histopathology. |
Table 2: Experimental Protocol for 4-Week Oral Toxicity Studies of Racthis compound
| Parameter | Description |
| Animal Models | Cynomolgus monkeys and Dogs |
| Dosing Regimen | Daily oral administration |
| Duration | 4 weeks |
| Dose Groups (Monkeys) | Up to 250 mg/kg/day |
| Dose Groups (Dogs) | Up to 200 mg/kg/day |
| Parameters Evaluated | Clinical signs, body weight, and other standard toxicological endpoints. |
Table 3: Experimental Protocol for Subacute and Chronic Toxicity of Loperamide
| Parameter | Description |
| Animal Models | Rats and Dogs |
| Dosing Regimen | Oral administration |
| Duration | Subacute and Chronic |
| Dose Groups | Not specified in available literature |
| Parameters Evaluated | General toxicological endpoints |
Comparative Toxicity Findings
The following tables summarize the key findings from long-term animal toxicity studies of this compound, Racthis compound, and Loperamide.
Table 4: Summary of Chronic Toxicity Findings for this compound in Dogs
| Dose Group | Duration | Key Findings | NOAEL |
| 2000 mg/kg (single dose) | 2 weeks | Nonspecific clinical signs of toxicosis. | - |
| 300 mg/kg/day | 3 months | Pronounced anemia, bone marrow suppression, and some evidence of liver impairment. Effects were reversible. | < 300 mg/kg/day |
| ≤ 100 mg/kg/day | 3 and 12 months | No apparent treatment-related effects. | 100 mg/kg/day |
Table 5: Summary of 4-Week Toxicity Findings for Racthis compound
| Animal Model | High Dose | Key Findings at High Doses |
| Monkeys | 250 mg/kg/day | Profuse diarrhea, vomiting, ketonuria, and anemia. |
| Dogs | 200 mg/kg/day | Profuse diarrhea, vomiting, ketonuria, and anemia. |
Table 6: Summary of Potential Long-Term Toxicities of Loperamide
| Toxicity Type | Animal Model(s) | Key Findings |
| Cardiotoxicity | Guinea pigs, Rabbits | At high doses, inhibition of hERG and sodium channels, leading to QRS and QT interval prolongation. |
| Neurotoxicity | Rats, Dogs (with MDR-1 mutation) | At high doses or with P-glycoprotein inhibitors, CNS depression, respiratory depression, and oxidative stress in the brain. |
| Reproductive Toxicity | Rats, Rabbits | No evidence of impaired fertility or teratogenicity at therapeutic doses. |
| Carcinogenicity | Not specified | Not considered carcinogenic. |
Signaling Pathways in Toxicity
Understanding the molecular mechanisms underlying drug toxicity is crucial for risk assessment and the development of safer alternatives.
Hematopoietic Toxicity of this compound and Racthis compound
The primary dose-limiting toxicity observed with high doses of this compound and Racthis compound in animal studies was related to the hematopoietic system, manifesting as anemia and bone marrow suppression. While the precise signaling pathway has not been fully elucidated, it is hypothesized to be related to the inhibition of NEP or off-target effects on hematopoietic stem and progenitor cells.
Figure 2: Hypothesized Pathway of this compound/Racthis compound-Induced Hematopoietic Toxicity.
Cardiotoxicity of Loperamide
At supra-therapeutic doses, Loperamide can cause significant cardiotoxicity. The primary mechanism involves the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are crucial for cardiac repolarization. Inhibition of these channels prolongs the QT interval, increasing the risk of life-threatening arrhythmias such as Torsades de Pointes. Loperamide can also block cardiac sodium channels, leading to a widening of the QRS complex.
Figure 3: Signaling Pathway of Loperamide-Induced Cardiotoxicity.
Neurotoxicity of Loperamide
Loperamide is a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that limits its entry into the central nervous system (CNS). At very high doses or when co-administered with P-gp inhibitors, loperamide can cross the blood-brain barrier and cause opioid-like CNS effects, including respiratory depression. Studies in rats have also suggested that high doses of loperamide can induce neurotoxicity through the generation of reactive oxygen species (ROS) and oxidative stress in the brain.
Figure 4: Mechanisms of Loperamide-Induced Neurotoxicity.
Conclusion
The long-term animal safety profiles of this compound, Racthis compound, and Loperamide reveal distinct toxicological characteristics.
-
This compound demonstrated a favorable safety profile in a 12-month study in dogs, with a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day. The primary toxicity at higher doses was reversible hematopoietic suppression.
-
Racthis compound , in shorter-term 4-week studies, also showed evidence of anemia at high doses in both monkeys and dogs, along with other clinical signs.
-
Loperamide , while generally safe at therapeutic doses, carries a significant risk of cardiotoxicity and neurotoxicity at high doses or in specific populations.
The hematopoietic effects observed with this compound and Racthis compound at high doses warrant further investigation to fully understand the underlying mechanism. However, based on the available data, this compound appears to have a predictable and reversible toxicity profile in long-term animal studies. In contrast, the potential for severe cardiac and neurological adverse events with Loperamide, particularly in cases of overdose or misuse, highlights a different and potentially more concerning safety profile.
This comparative guide underscores the importance of thorough preclinical safety evaluation and provides a framework for understanding the relative long-term safety of these anti-diarrheal agents. Further research into the mechanistic pathways of the observed toxicities will be invaluable for the development of even safer and more effective treatments for diarrheal diseases.
Benchmarking Ecadotril's Potency Against Novel NEP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Ecadotril's active metabolite, Thiorphan, against a selection of novel Neutral Endopeptidase (NEP) inhibitors. The data presented is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the field of drug discovery and development.
Introduction to NEP Inhibition
Neutral Endopeptidase (NEP), also known as neprilysin or enkephalinase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. Inhibition of NEP leads to an increase in the circulating levels of these peptides, resulting in vasodilation, natriuresis, and other beneficial cardiovascular effects. This mechanism has led to the development of NEP inhibitors for the treatment of conditions such as heart failure and hypertension.
This compound is a prodrug that is rapidly converted in the body to its active metabolite, thiorphan. Thiorphan is a potent inhibitor of NEP.[1][2] This guide benchmarks the potency of thiorphan against other notable NEP inhibitors.
Comparative Potency of NEP Inhibitors
The potency of NEP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower IC50 or Ki value indicates a higher potency. The following table summarizes the in vitro potency of thiorphan and a selection of novel NEP inhibitors against the NEP enzyme.
| Inhibitor (Active Form) | Prodrug | IC50 (nM) | Ki (nM) | Notes |
| Thiorphan | This compound/Racthis compound | 6.9[3][4] | 4.7[5] | The active metabolite of this compound and Racthis compound. |
| Sacubitrilat (LBQ657) | Sacubitril | 20 - 47 | 17 - 21 | The active metabolite of Sacubitril, the NEP inhibitor component of Entresto®. |
| Omapatrilat | Omapatrilat | 8.3 | 0.8 | A vasopeptidase inhibitor with dual NEP and ACE inhibitory activity. |
| Candoxatrilat | Candoxatril | 3.2 | - | An early NEP inhibitor. |
| SQ28,603 | - | - | 1.8[5] | A potent and selective NEP inhibitor. |
Note: IC50 and Ki values can vary depending on the specific experimental conditions of the assay.
Experimental Protocols: In Vitro NEP Inhibition Assay
The determination of in vitro potency of NEP inhibitors is commonly performed using a fluorometric activity assay. This method measures the ability of a compound to inhibit the cleavage of a fluorogenic NEP substrate.
Objective: To determine the IC50 value of a test compound against purified or recombinant human NEP.
Materials:
-
Recombinant Human Neprilysin (rhNEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
Test compounds (e.g., Thiorphan, Sacubitrilat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 320/405 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the assay buffer. It is recommended to perform a 10-point dilution series.
-
Prepare a solution of rhNEP in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compounds or vehicle control (e.g., DMSO) to the wells of the 96-well plate.
-
Add the rhNEP solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Normalize the velocities to the vehicle control to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2]
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the NEP signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: NEP signaling pathway and the mechanism of inhibition by this compound (Thiorphan).
Caption: Experimental workflow for determining the in vitro potency of NEP inhibitors.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ecadotril
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. Ecadotril, an orally active enkephalinase inhibitor, requires meticulous disposal procedures to mitigate risks to both personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of laboratory safety.
Hazard Profile and Safety Precautions
This compound, also known as Racthis compound, is classified as harmful if swallowed and very toxic to aquatic life.[1][2] It is crucial to prevent its release into soil, water, and the sewage system.[2][3] When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4]
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][2][5] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[1][2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous material disposal company.[3] On-site chemical neutralization by laboratory personnel is not advised.[3]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired pure compounds, contaminated laboratory consumables (e.g., pipette tips, vials, gloves), and solutions.[3]
-
Segregate this compound waste from non-hazardous laboratory trash and other chemical waste streams to prevent cross-contamination and unforeseen chemical reactions.[4]
-
-
Containerization and Labeling:
-
Use approved, leak-proof, and clearly labeled hazardous waste containers.
-
The label should prominently display the words "Hazardous Waste," the full chemical name "this compound" (or "Racthis compound"), and explicitly state its aquatic toxicity.[3]
-
-
Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Follow all institutional and regulatory guidelines for the storage of hazardous waste.
-
-
Arranging for Disposal:
Regulatory Framework
In the United States, the disposal of pharmaceutical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Healthcare facilities and research laboratories must adhere to these regulations, as well as any more stringent state and local laws.[7][8] A key provision under the EPA's Subpart P rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[6]
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Guidelines for Ecadotril
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ecadotril, a potent enkephalinase inhibitor. This document provides immediate, procedural, and logistical information to ensure laboratory safety and operational integrity.
This compound, and its racemic form Racthis compound, are classified as harmful if swallowed and are very toxic to aquatic life.[1][2][3] While not deemed a hazardous chemical by the OSHA Hazard Communication Standard, the toxicological properties have not been fully investigated, necessitating a cautious approach to handling.[1] Adherence to the following protocols is critical to minimize exposure risk and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
The primary strategy for controlling exposure to this compound is through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
All procedures involving this compound powder should be conducted in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended to minimize the inhalation of dust and aerosols.[1] A safety shower and eyewash station must be readily accessible.[1]
Personal Protective Equipment
A comprehensive PPE regimen is mandatory to prevent direct contact with the substance.
| Protection Type | Specific Recommendations | Standards and Practices |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or chemical safety glasses.[1][4] | Must conform to EN 166 (EU) or be NIOSH (US) approved.[1] |
| Skin Protection | Gloves: Handle with compatible, chemical-resistant gloves. Nitrile rubber or chloroprene are suggested materials.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] It is recommended to wear two pairs of gloves.[5] Lab Coat: Wear a protective lab coat.[1] | Gloves should meet EN 374 standards.[1] |
| Respiratory Protection | For higher-risk activities or where dust generation is unavoidable, a NIOSH (US) or CEN (EU) approved respirator should be used.[1] | Follow institutional guidelines for respirator fit-testing and use. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.
Pre-Handling Preparations
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[1]
-
Gather Materials: Ensure all necessary equipment, including PPE, weighing materials, and waste containers, are within the designated area before commencing work.
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound or Racthis compound.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the compound, do so within the fume hood on a tared and stable weigh boat or paper.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Dust and Aerosols: At all stages, handle the compound in a manner that avoids the formation of dust and aerosols.[1]
-
Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Accidental Release and Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Keep all non-essential personnel away from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Protect: Wear appropriate PPE, including respiratory protection, to avoid inhaling dust.[1] Do not touch damaged containers or spilled material without proper protective clothing.[1]
-
Containment and Cleanup: Avoid generating dust during clean-up.[1] Carefully sweep or vacuum the spilled solid material into a sealed container for disposal.
Disposal Plan
This compound is classified as very toxic to aquatic organisms, and its release into the environment must be prevented.[2][3][6]
Waste Segregation and Collection
-
Identify Waste Streams: All materials contaminated with this compound, including unused compound, contaminated lab consumables (e.g., pipette tips, vials, gloves), and cleaning materials, must be considered hazardous waste.[6]
-
Segregate Waste: Segregate this compound waste from non-hazardous laboratory trash.[6]
-
Use Designated Containers: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers. The label should include "Hazardous Waste," the full chemical name "this compound," and a clear indication of its aquatic toxicity.[6]
Disposal Method
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous material disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal in accordance with federal, state, and local regulations.[6]
Mechanism of Action: Enkephalinase Inhibition
To understand the biological context of this compound's activity, the following diagram illustrates its mechanism of action. This compound is a prodrug that is converted to its active metabolite, thiorphan. Thiorphan inhibits the enzyme enkephalinase, which is responsible for the breakdown of endogenous enkephalins. By preventing this breakdown, enkephalin levels increase, leading to the activation of δ-opioid receptors in the gastrointestinal tract. This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequently decreasing the secretion of water and electrolytes into the intestinal lumen.[1][2]
References
- 1. Racthis compound - Wikipedia [en.wikipedia.org]
- 2. Racthis compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mims.com [mims.com]
- 5. What is the mechanism of Racthis compound? [synapse.patsnap.com]
- 6. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
